molecular formula C20H27F2N7O2 B15543652 PQR626

PQR626

Cat. No.: B15543652
M. Wt: 435.5 g/mol
InChI Key: YXQKBQLVKBUCLZ-UPJWGTAASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PQR626 is a useful research compound. Its molecular formula is C20H27F2N7O2 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H27F2N7O2

Molecular Weight

435.5 g/mol

IUPAC Name

4-(difluoromethyl)-5-[4-[(3S,5R)-3,5-dimethylmorpholin-4-yl]-6-[(3R)-3-methylmorpholin-4-yl]-1,3,5-triazin-2-yl]pyridin-2-amine

InChI

InChI=1S/C20H27F2N7O2/c1-11-8-30-5-4-28(11)19-25-18(15-7-24-16(23)6-14(15)17(21)22)26-20(27-19)29-12(2)9-31-10-13(29)3/h6-7,11-13,17H,4-5,8-10H2,1-3H3,(H2,23,24)/t11-,12-,13+/m1/s1

InChI Key

YXQKBQLVKBUCLZ-UPJWGTAASA-N

Origin of Product

United States

Foundational & Exploratory

PQR626: A Deep Dive into its Mechanism of Action in Neurons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

PQR626 is a novel, potent, and selective mTOR kinase inhibitor (TORKi) demonstrating significant promise for the treatment of neurological disorders characterized by hyperactivation of the mechanistic target of rapamycin (B549165) (mTOR) pathway.[1][2][3][4][5] As an orally available and brain-penetrant compound, this compound represents a significant advancement in the pursuit of effective central nervous system (CNS) therapies targeting mTOR dysregulation. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in neurons, supported by quantitative data, experimental methodologies, and detailed signaling pathway diagrams.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

This compound functions as an ATP-competitive inhibitor of the mTOR kinase, a mechanism that allows it to effectively block the activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition is a key differentiator from rapalogs, which primarily allosterically inhibit mTORC1. The hyperactivation of the mTOR pathway is a known pathological driver in several neurological disorders, including Tuberous Sclerosis Complex (TSC). By inhibiting both mTORC1 and mTORC2, this compound can more comprehensively suppress the downstream signaling cascades that contribute to neuronal dysfunction.

The primary downstream effectors of mTORC1 include S6 kinase (S6K) and 4E-binding protein (4E-BP), which are critical regulators of protein synthesis. mTORC2, on the other hand, is a key activator of Akt (also known as Protein Kinase B or PKB), a central node in cell survival and metabolism pathways. This compound's ability to inhibit the phosphorylation of downstream targets of both complexes underscores its comprehensive mTOR pathway blockade.

Below is a diagram illustrating the central role of this compound in the mTOR signaling pathway.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K activate Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activate Akt Akt/PKB PI3K->Akt activate Akt->mTORC1 Cell Survival Cell Survival Akt->Cell Survival promote S6K1 S6K1 mTORC1->S6K1 phosphorylate 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylate mTORC2 mTORC2 mTORC2->Akt activate (S473) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis promote 4EBP1->Protein Synthesis inhibit when active This compound This compound This compound->mTORC1 This compound->mTORC2

Figure 1: this compound Mechanism of Action in the mTOR Pathway

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

In Vitro Potency and Cellular Activity
ParameterValueCell Line/SystemDescription
mTOR IC50 5 nMBiochemical Assay50% inhibitory concentration against mTOR kinase.
mTOR Ki 3.6 nMBiochemical AssayBinding affinity for mTOR kinase.
pPKB S473 IC50 197 nMIn-cell Western Blot (A2058 cells)50% inhibitory concentration for phosphorylation of Akt at Ser473, a marker of mTORC2 activity.
pS6 S235/S236 IC50 87 nMIn-cell Western Blot (A2058 cells)50% inhibitory concentration for phosphorylation of S6 ribosomal protein, a marker of mTORC1 activity.
In Vivo Pharmacokinetics and Efficacy
ParameterValueSpeciesDosingDescription
Cmax 1096 ng/mLMouse10 mg/kg p.o.Maximum plasma concentration.
T1/2 3.0 hMouse10 mg/kg p.o.Terminal elimination half-life.
Brain/Plasma Ratio ~1.8:1MouseNot specifiedDemonstrates excellent brain penetration.
Brain/Plasma Ratio ~1.4:1Rat (Sprague Dawley)Not specifiedConfirms brain penetration in a second species.
Efficacy Significantly reduced mortalityTsc1GFAPCKO Mouse Model50 mg/kg p.o. twice a dayDemonstrates in vivo efficacy in a model of neurological disease.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, the following outlines the methodologies for key experiments based on published information.

In-cell Western Blot for mTORC1 and mTORC2 Activity

This assay quantifies the phosphorylation of downstream targets of mTORC1 and mTORC2 within a cellular context.

  • Cell Culture: A2058 melanoma cells are cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment: Cells are treated with varying concentrations of this compound (e.g., 0.04-5 µM) for a specified duration (e.g., 1 hour).

  • Fixation and Permeabilization: Cells are fixed to preserve the cellular architecture and then permeabilized to allow for antibody entry.

  • Antibody Incubation: Cells are incubated with primary antibodies specific for the phosphorylated forms of Akt (pPKB S473 for mTORC2 activity) and S6 ribosomal protein (pS6 S235/S236 for mTORC1 activity).

  • Secondary Antibody and Detection: Fluorescently labeled secondary antibodies are used to detect the primary antibodies. The fluorescence intensity, which correlates with the level of protein phosphorylation, is then quantified using an imaging system.

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.

The workflow for this experimental protocol is visualized below.

In_Cell_Western_Workflow cluster_cell_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A2058_seeding Seed A2058 Cells PQR626_treatment Treat with this compound A2058_seeding->PQR626_treatment Fix_Perm Fix and Permeabilize PQR626_treatment->Fix_Perm Primary_Ab Incubate with Primary Antibodies (pAkt, pS6) Fix_Perm->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibodies Primary_Ab->Secondary_Ab Imaging Image Wells Secondary_Ab->Imaging Quantification Quantify Fluorescence Imaging->Quantification IC50_Calc Calculate IC50 Quantification->IC50_Calc

Figure 2: Experimental Workflow for In-cell Western Blot
In Vivo Efficacy in Tsc1GFAPCKO Mouse Model

This experiment evaluates the therapeutic potential of this compound in a genetically engineered mouse model that recapitulates aspects of Tuberous Sclerosis Complex.

  • Animal Model: Mice with a conditional inactivation of the Tsc1 gene in glial cells (Tsc1GFAPCKO) are used. These mice exhibit neurological symptoms and reduced survival due to mTOR hyperactivation.

  • Dosing Regimen: this compound is administered orally (p.o.) at a dose of 50 mg/kg twice a day. A control group receives a vehicle solution.

  • Monitoring: The survival and overall health of the mice in both the treatment and vehicle groups are monitored over an extended period (e.g., 90 days).

  • Endpoint Analysis: The primary endpoint is the effect on mortality. Statistical analysis is performed to compare the survival curves of the this compound-treated group and the vehicle-treated group.

The logical relationship of this experimental design is depicted in the following diagram.

In_Vivo_Efficacy_Logic cluster_model Animal Model cluster_treatment Treatment Groups cluster_outcome Outcome Assessment Tsc1_model Tsc1GFAPCKO Mice (mTOR Hyperactivation) PQR626_group This compound Treatment (50 mg/kg p.o. BID) Tsc1_model->PQR626_group randomize Vehicle_group Vehicle Control Tsc1_model->Vehicle_group randomize Monitoring Monitor Survival and Health PQR626_group->Monitoring Vehicle_group->Monitoring Analysis Compare Survival Curves Monitoring->Analysis

Figure 3: Logical Flow of In Vivo Efficacy Study

Conclusion

This compound is a highly potent, selective, and brain-penetrant mTOR kinase inhibitor with a clear mechanism of action. By dually targeting both mTORC1 and mTORC2, it effectively suppresses the hyperactive mTOR signaling observed in certain neurological disorders. The robust in vitro and in vivo data, including its significant efficacy in a preclinical model of Tuberous Sclerosis Complex, strongly support its potential as a therapeutic candidate for the treatment of neurological diseases. Further clinical evaluation is warranted to translate these promising preclinical findings into benefits for patients.

References

The Discovery and Synthesis of PQR626: A Brain-Penetrant mTOR Inhibitor for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PQR626 is a potent, selective, and orally bioavailable, brain-penetrant inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2][3] Developed through a focused pharmacophore exploration, this compound has emerged as a promising therapeutic candidate for neurological disorders characterized by hyperactivated mTOR signaling, such as tuberous sclerosis complex (TSC).[1][4][5] This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical characterization of this compound, including detailed experimental protocols and a summary of its pharmacological properties.

Introduction: The mTOR Pathway and the Need for Brain-Penetrant Inhibitors

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, and metabolism.[5] It integrates signals from growth factors, nutrients, and cellular energy status to control protein synthesis, lipid metabolism, and autophagy. The mTOR protein exists in two distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2).[5] Hyperactivation of the mTOR pathway is implicated in a variety of diseases, including cancer and several neurological disorders.[1][5]

While first-generation mTOR inhibitors, known as rapalogs, have shown clinical benefit in some conditions, their application in neurological disorders is often limited by poor brain penetration.[6] This has driven the development of second-generation mTOR kinase inhibitors (TORKi) with improved pharmacokinetic properties, including the ability to cross the blood-brain barrier. This compound was developed to address this unmet need, building upon the structure-activity relationship (SAR) studies of earlier compounds to create a potent and brain-penetrant mTOR inhibitor.[1][7]

Discovery of this compound: A Pharmacophore-Driven Approach

The discovery of this compound was the result of a systematic investigation of the morpholine (B109124) region of a previously identified brain-penetrant TORKi, PQR620.[1][7] The goal was to overcome the metabolic liabilities of PQR620 while maintaining high potency and brain penetrance.[1] An extensive SAR study focusing on modifications of the morpholine rings led to the identification of this compound as a lead candidate with an improved metabolic stability profile in human hepatocytes and excellent brain penetration.[1][7]

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. A key step involves the sequential substitution of cyanuric chloride with two different morpholine derivatives. First, (R)-3-methylmorpholine is introduced, followed by the addition of a second, substituted morpholine. The final step is a Suzuki cross-coupling reaction to introduce the pyridin-2-amine moiety.[7]

In Vitro and In Vivo Pharmacology

Potency and Selectivity

This compound is a highly potent inhibitor of mTOR kinase with an IC50 of 5 nM and a Ki of 3.6 nM.[2][3] It demonstrates excellent selectivity for mTOR over other kinases, including the closely related phosphoinositide 3-kinase (PI3K).[7]

Parameter Value Reference
mTOR IC505 nM[2][3]
mTOR Ki3.6 nM[2][3]
pPKB S473 IC50 (in-cell)197 nM[2]
pS6 S235/S236 IC50 (in-cell)87 nM[2]
Pharmacokinetics

This compound is orally available and exhibits excellent brain penetration.[1][6] In preclinical studies, this compound demonstrated superior brain-to-plasma ratios compared to other mTOR inhibitors like everolimus (B549166) and AZD2014.[6][8]

Species Dose Cmax (ng/mL) T1/2 (h) Brain/Plasma Ratio Reference
Mice10 mg/kg (p.o.)10963.0~1.8:1[2][6]
RatsNot SpecifiedNot SpecifiedNot Specified~1.4:1[6]
In Vivo Efficacy

In a mouse model of tuberous sclerosis complex with a conditional inactivation of the Tsc1 gene in glial cells (Tsc1GFAPCKO), this compound demonstrated significant therapeutic efficacy.[1][7] Treatment with this compound at 50 mg/kg, administered orally twice a day, significantly reduced mortality compared to the vehicle-treated group.[1][6]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the mTOR signaling pathway. The diagram below illustrates the central role of mTORC1 and mTORC2 in regulating key cellular processes and highlights the downstream effectors used to measure this compound activity.

mTOR_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2 mTORC2 Akt_pS473 Akt (S473) mTORC2->Akt_pS473 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Cytoskeleton Cytoskeletal Organization Akt_pS473->Cytoskeleton This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: The mTOR signaling pathway highlighting the inhibitory action of this compound.

This compound Discovery and Preclinical Evaluation Workflow

The following diagram outlines the key stages in the discovery and preclinical development of this compound.

PQR626_Workflow Start Start: Need for Brain-Penetrant mTOR Inhibitor SAR Structure-Activity Relationship (SAR) Studies on PQR620 Start->SAR Library_Synthesis Library Synthesis of Morpholine Analogs SAR->Library_Synthesis In_Vitro_Screening In Vitro Screening: - mTOR Kinase Assay (IC50, Ki) - In-Cell Western Blot (pS6, pAkt) Library_Synthesis->In_Vitro_Screening Lead_Identification Lead Identification: This compound In_Vitro_Screening->Lead_Identification ADME_PK ADME & Pharmacokinetics: - Metabolic Stability - Oral Bioavailability - Brain Penetration Lead_Identification->ADME_PK In_Vivo_Efficacy In Vivo Efficacy Studies: Tsc1GFAPCKO Mouse Model ADME_PK->In_Vivo_Efficacy Tolerability Tolerability Studies In_Vivo_Efficacy->Tolerability Candidate_Selection Preclinical Candidate Selection Tolerability->Candidate_Selection

Caption: Workflow for the discovery and preclinical evaluation of this compound.

Detailed Experimental Protocols

In Vitro mTOR Kinase Inhibition Assay (TR-FRET)

The in vitro binding of this compound to the catalytic subunit of mTOR was assessed using a commercially available time-resolved FRET (TR-FRET) displacement assay (LanthaScreen). The assay measures the displacement of a fluorescently labeled ATP-competitive ligand from the kinase active site by the test compound. The signal is proportional to the amount of displaced tracer, and IC50 values are determined from the dose-response curves.

In-Cell Western Blotting

A2058 melanoma cells were treated with varying concentrations of this compound for one hour. Following treatment, cells were fixed and permeabilized. The phosphorylation status of S6 ribosomal protein (at Ser235/236) and protein kinase B (PKB/Akt) (at Ser473) was determined using specific primary antibodies. These phosphorylations serve as readouts for mTORC1 and mTORC2 activity, respectively. Detection was performed using fluorescently labeled secondary antibodies, and the signal was quantified to determine IC50 values.[2]

Pharmacokinetic Studies in Mice

Female C57BL/6J mice were administered this compound orally at a dose of 10 mg/kg.[2] Plasma and brain samples were collected at various time points post-administration. The concentration of this compound in the samples was determined by liquid chromatography-mass spectrometry (LC-MS). Pharmacokinetic parameters, including Cmax, T1/2, and the brain-to-plasma concentration ratio, were calculated from the resulting concentration-time profiles.

In Vivo Efficacy in Tsc1GFAPCKO Mice

Mice with a conditional inactivation of the Tsc1 gene in glial cells were used to model tuberous sclerosis complex.[1][7] this compound was administered orally at a dose of 50 mg/kg twice daily. The primary endpoint of the study was survival. The mortality rate in the this compound-treated group was compared to that of a vehicle-treated control group to assess the therapeutic efficacy of the compound.[1][6]

Conclusion

This compound is a potent, selective, and orally bioavailable mTOR inhibitor with excellent brain penetration. Its discovery was guided by a rational, pharmacophore-based approach, and it has demonstrated significant preclinical efficacy in a relevant animal model of a neurological disorder. The favorable pharmacokinetic and pharmacodynamic properties of this compound make it a promising candidate for further clinical development for the treatment of neurological diseases characterized by mTOR pathway hyperactivation.[1][6]

References

PQR626: A Technical Guide to a Novel Brain-Penetrant mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR626 is a potent, selective, and orally bioavailable mTOR kinase inhibitor with excellent brain penetrance. Developed as a potential therapeutic for neurological disorders characterized by hyperactive mTOR signaling, such as Tuberous Sclerosis Complex (TSC), this compound has demonstrated significant efficacy in preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data for this compound. Detailed methodologies for pivotal in vitro and in vivo studies are presented, along with visualizations of its signaling pathway and experimental workflows to support further research and development efforts.

Chemical Structure and Properties

This compound, a rapamycin (B549165) derivative, is chemically identified as 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine.[1] Its key chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name 4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine
Molecular Formula C20H27F2N7O2
Molecular Weight 435.47 g/mol [2][3]
CAS Number 1927857-98-4
Appearance Powder

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][4] this compound targets the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

The inhibitory activity of this compound on the mTOR signaling pathway has been demonstrated through the reduced phosphorylation of key downstream effectors. Specifically, this compound treatment leads to decreased phosphorylation of ribosomal protein S6 (S6) at Ser235/236, a substrate of the mTORC1-activated S6 kinase (S6K), and reduced phosphorylation of protein kinase B (PKB/Akt) at Ser473, a direct substrate of mTORC2.

mTOR_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K S6K mTORC1->S6K pAkt pAkt (Ser473)↓ mTORC2->pAkt S6 pS6 (Ser235/236)↓ S6K->S6 CellGrowth Cell Growth & Proliferation S6->CellGrowth Akt Akt pAkt->CellGrowth

This compound inhibits both mTORC1 and mTORC2 signaling pathways.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates high potency against mTOR with an IC50 of 5 nM and a Ki of 3.6 nM. In cellular assays using the A2058 melanoma cell line, this compound effectively inhibited the phosphorylation of mTORC1 and mTORC2 substrates.

AssayCell LineEndpointIC50 (nM)
mTOR Kinase Assay-mTOR Inhibition5
In-Cell Western BlotA2058pS6 (S235/S236) Inhibition87
In-Cell Western BlotA2058pPKB (S473) Inhibition197

Furthermore, kinome-wide screening has revealed that this compound is highly selective for mTOR against a broad panel of other kinases.

In Vivo Efficacy in a Tuberous Sclerosis Complex Model

The in vivo efficacy of this compound was evaluated in a genetically engineered mouse model of Tuberous Sclerosis Complex, the Tsc1GFAP CKO mice. These mice have a conditional inactivation of the Tsc1 gene in glial cells, leading to hyperactivation of mTOR signaling and a severe neurological phenotype, including premature mortality. Oral administration of this compound significantly reduced the loss of Tsc1-induced mortality in these mice.

Animal ModelTreatmentDoseOutcome
Tsc1GFAP CKO miceThis compound (orally, twice daily for 90 days)10, 25, 50 mg/kgSignificantly reduced mortality compared to vehicle
Pharmacokinetics

Pharmacokinetic studies in female C57BL/6J mice have demonstrated that this compound is orally bioavailable and brain-penetrant.

SpeciesDose (oral)CmaxT1/2
Mouse (C57BL/6J)10 mg/kg1096 ng/mL3.0 h

Experimental Protocols

In-Cell Western Blot for mTOR Pathway Inhibition

This protocol describes the methodology used to assess the cellular potency of this compound in inhibiting mTOR signaling.

ICW_Workflow start Seed A2058 cells in 96-well plates incubate1 Incubate for 24h start->incubate1 treat Treat with this compound (0.04-5 µM) for 1h incubate1->treat fix Fix and permeabilize cells treat->fix block Block with blocking buffer fix->block primary_ab Incubate with primary antibodies (anti-pS6, anti-pPKB) block->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibodies primary_ab->secondary_ab scan Scan plates and quantify fluorescence secondary_ab->scan analyze Calculate IC50 values scan->analyze InVivo_Workflow start Acclimate Tsc1GFAP CKO mice randomize Randomize mice into treatment groups (Vehicle, this compound) start->randomize treat Administer this compound or vehicle orally (twice daily for 90 days) randomize->treat monitor Monitor survival and body weight treat->monitor endpoint Endpoint: Survival analysis monitor->endpoint

References

Unlocking the Central Nervous System: A Technical Guide to the Pharmacokinetics and Bioavailability of PQR626

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile and bioavailability of PQR626, a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Executive Summary

This compound is a highly selective mTORC1/2 kinase inhibitor designed to overcome the limitations of previous mTOR inhibitors, particularly in treating neurological disorders.[1][2][3] Its favorable pharmacological parameters, excellent brain penetration, and good oral bioavailability position it as a promising therapeutic candidate.[1][4] Preclinical studies in rodents have demonstrated its ability to achieve significant brain exposure and maintain a favorable safety profile.[1][2] This guide synthesizes the currently available data to provide a detailed understanding of the pharmacokinetic characteristics of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in preclinical models, demonstrating its potential for effective systemic and central nervous system (CNS) exposure following oral administration.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Female C57BL/6J Mice (10 mg/kg, p.o.)
ParameterUnitValue
Cmax (Plasma)ng/mL1096
Tmax (Plasma)h0.5
AUC (Plasma)ng*h/mLNot Reported
t½ (Plasma)h3.0
Brain-to-Plasma Ratio-~1.8:1

Data sourced from comparative studies.[1][2]

Table 2: Comparative Brain-to-Plasma Ratios of mTOR Inhibitors
CompoundBrain/Plasma RatioSpecies
This compound ~1.8:1 Female C57BL/6J Mice
This compound ~1.4:1 Male Sprague Dawley Rats
Everolimus~1:92Male Sprague Dawley Rats
Everolimus~1:61Female C57BL/6J Mice
AZD2014~1:25Female C57BL/6J Mice

This table highlights the superior brain penetration of this compound compared to other mTOR inhibitors.[1][2]

Bioavailability and ADME Profile

This compound has been engineered for improved metabolic stability and oral bioavailability.[3]

Table 3: In Vitro ADME Profile of this compound
AssaySpeciesMatrixResult
Metabolic StabilityHumanHepatocytesImproved stability compared to predecessor compounds.[4]
CYP InhibitionHumanRecombinant IsoenzymesCharacterized for CYP1A-related metabolism.[5]

While specific oral bioavailability percentages are not explicitly stated in the provided abstracts, the compound is described as "orally available" and has shown efficacy in animal models with oral administration.[1][3][4]

Mechanism of Action: mTOR Signaling Pathway

This compound is a potent inhibitor of both mTORC1 and mTORC2 complexes.[1] The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its hyperactivation is implicated in various diseases, including cancer and neurological disorders.[3][4]

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mTORC1 mTORC1 Complex cluster_mTORC2 mTORC2 Complex cluster_cellular_processes Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Activates mTORC2 mTORC2 Growth Factors->mTORC2 Activates Nutrients (Amino Acids) Nutrients (Amino Acids) mTORC1 mTORC1 Nutrients (Amino Acids)->mTORC1 Activates Akt Akt PI3K->Akt Activates Akt->mTORC1 Activates Raptor Raptor mTORC1->Raptor mLST8_1 mLST8 mTORC1->mLST8_1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates Raptor->mTORC1 mLST8_1->mTORC1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes Cell Growth Cell Growth S6K1->Cell Growth Promotes Proliferation Proliferation S6K1->Proliferation Promotes 4E-BP1->Protein Synthesis Inhibits (when unphosphorylated) Rictor Rictor mTORC2->Rictor mSIN1 mSIN1 mTORC2->mSIN1 mLST8_2 mLST8 mTORC2->mLST8_2 Akt_Ser473 Akt (Ser473) mTORC2->Akt_Ser473 Phosphorylates PKCα PKCα mTORC2->PKCα Activates Rictor->mTORC2 mSIN1->mTORC2 mLST8_2->mTORC2 Survival Survival Akt_Ser473->Survival Promotes Cytoskeletal Organization Cytoskeletal Organization PKCα->Cytoskeletal Organization Regulates This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits PK_Workflow cluster_animal_dosing Animal Dosing cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data_analysis Data Analysis Dosing Oral administration of this compound (e.g., 10 mg/kg in female C57BL/6J mice) Blood Blood sampling at predefined time points Dosing->Blood Brain Brain tissue collection Dosing->Brain Extraction Extraction of this compound from plasma and brain homogenates Blood->Extraction Brain->Extraction LCMS Quantification using LC-MS/MS Extraction->LCMS PK_Calc Calculation of pharmacokinetic parameters (Cmax, Tmax, t½, Brain/Plasma Ratio) LCMS->PK_Calc ADME_Workflow cluster_stability Metabolic Stability cluster_cyp CYP Inhibition Hepatocytes Incubation of this compound with human hepatocytes Analysis_Stability Quantification of remaining this compound over time by LC-MS/MS Hepatocytes->Analysis_Stability HalfLife Calculation of in vitro half-life (t½) Analysis_Stability->HalfLife CYP_Incubation Incubation of this compound with recombinant human CYP isoenzymes Probe_Metabolism Measurement of inhibition of probe substrate metabolism CYP_Incubation->Probe_Metabolism IC50 Determination of IC50 values Probe_Metabolism->IC50

References

In Vitro Characterization of PQR626: A Potent and Selective mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

PQR626 is a potent, selective, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2] As a key regulator of cell growth, proliferation, and survival, mTOR is a critical therapeutic target in various diseases, including cancer and neurological disorders.[3][4] this compound distinguishes itself as an ATP-competitive mTOR kinase inhibitor, targeting both mTOR complex 1 (mTORC1) and mTORC2.[5][6] This guide provides a comprehensive overview of the in vitro characterization of this compound, detailing its activity, the experimental protocols for its evaluation, and its mechanism of action within the mTOR signaling pathway.

Quantitative Analysis of this compound In Vitro Activity

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity for mTOR over other kinases, such as the closely related phosphoinositide 3-kinase (PI3K).[5]

Parameter Value Assay Type Notes
IC50 5 nMEnzymatic AssayDirect inhibition of mTOR kinase activity.[2]
Ki 3.6 nMBinding AssayHigh-affinity binding to the mTOR catalytic subunit.[2]

Table 1: In Vitro Enzymatic and Binding Activity of this compound against mTOR.

The cellular activity of this compound was assessed by measuring the inhibition of phosphorylation of key downstream effectors of mTORC1 and mTORC2 in A2058 melanoma cells.[5][7]

Parameter Value Target Cell Line
IC50 87 nMpS6 S235/S236A2058
IC50 197 nMpPKB S473A2058

Table 2: Cellular Activity of this compound on mTORC1 and mTORC2 Signaling Pathways.

This compound also exhibits high selectivity for mTOR over PI3Kα, a critical factor for minimizing off-target effects.[5]

Parameter This compound PI3Kα Selectivity (PI3Kα/mTOR)
Ki 3.6 nM>1000 nM>277-fold

Table 3: Selectivity Profile of this compound against mTOR versus PI3Kα.

Experimental Protocols

A detailed understanding of the methodologies used to characterize this compound is crucial for reproducing and building upon these findings.

This assay is employed to determine the binding affinity (Ki) of compounds to the catalytic subunit of mTOR.[8]

Principle: The assay measures the displacement of a fluorescently labeled ATP analog from the mTOR kinase domain by the test compound. The resulting decrease in the FRET signal is proportional to the binding affinity of the inhibitor.

Protocol:

  • Recombinant mTOR kinase domain is incubated with a fluorescent tracer (e.g., LanthaScreen™ Eu-anti-GST Antibody) and a far-red fluorescent ATP analog (e.g., Kinase Tracer 236).

  • This compound is serially diluted and added to the reaction mixture.

  • The reaction is incubated at room temperature to reach equilibrium.

  • The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • The Ki value is calculated from the dose-response curve using the Cheng-Prusoff equation.

This method quantifies the phosphorylation of mTOR downstream targets within a cellular context.[2][5]

Principle: This immunocytochemical assay uses near-infrared fluorescently labeled secondary antibodies to detect the phosphorylation status of specific proteins directly in microplates, eliminating the need for traditional Western blotting procedures.

Protocol:

  • A2058 cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a serial dilution of this compound for a specified duration (e.g., 1 hour).[2]

  • Following treatment, cells are fixed with formaldehyde (B43269) and permeabilized with a detergent-based buffer.

  • Primary antibodies specific for the phosphorylated targets (e.g., anti-phospho-S6 ribosomal protein (Ser235/236) and anti-phospho-Akt (Ser473)) and a normalization antibody (e.g., anti-tubulin) are added and incubated.

  • After washing, near-infrared fluorescently labeled secondary antibodies are added.

  • The plate is scanned on an imaging system, and the fluorescence intensities are quantified.

  • The IC50 values are determined by normalizing the phospho-protein signal to the total protein signal and fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by directly inhibiting the kinase activity of mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K PI3K Receptor Tyrosine Kinases->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb TSC_Complex->Rheb Inhibits Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibits mTORC2->Akt Phosphorylates S473 S6 S6 S6K1->S6 eIF4E eIF4E 4E-BP1->eIF4E Cell Growth & Proliferation Cell Growth & Proliferation S6->Cell Growth & Proliferation eIF4E->Cell Growth & Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: mTOR signaling pathway and the inhibitory action of this compound.

The following diagram illustrates a typical workflow for the in vitro characterization of an mTOR inhibitor like this compound.

Experimental_Workflow cluster_primary_screening Primary Screening cluster_cellular_assays Cellular Assays cluster_selectivity_profiling Selectivity Profiling cluster_data_analysis Data Analysis & Interpretation A Compound Synthesis (this compound) B Enzymatic Assay (TR-FRET) A->B C Determine Ki B->C D Cell Culture (A2058) C->D H Kinase Panel Screening C->H E Compound Treatment D->E F In-Cell Western Blot E->F G Determine IC50 (pS6, pAkt) F->G J Summarize Quantitative Data G->J I Determine Selectivity (e.g., vs PI3Kα) H->I I->J K Mechanism of Action Elucidation J->K

Caption: Workflow for the in vitro characterization of this compound.

References

PQR626: A Technical Guide for Research in Neurodevelopmental Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR626 is a potent, selective, and orally bioavailable inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase, with excellent brain penetration.[1][2][3] Developed to address the hyperactivation of the mTOR pathway observed in various neurological and neurodevelopmental disorders, this compound represents a significant advancement over previous generations of mTOR inhibitors.[4][5] Its ability to cross the blood-brain barrier effectively makes it a promising candidate for therapeutic intervention in central nervous system (CNS) conditions. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and experimental methodologies, to support its application in research and drug development for neurodevelopmental disorders.

Mechanism of Action: Dual mTORC1/2 Inhibition

This compound is an ATP-competitive mTOR kinase inhibitor, targeting both mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2). The mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. In many neurodevelopmental disorders, such as Tuberous Sclerosis Complex (TSC), mutations in genes like TSC1 or TSC2 lead to constitutive activation of mTORC1, resulting in abnormal cell growth and function. By inhibiting both mTORC1 and mTORC2, this compound can modulate the downstream signaling pathways more comprehensively than rapalogs, which primarily inhibit mTORC1.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors PI3K/Akt PI3K/Akt Growth Factors->PI3K/Akt Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K/Akt->mTORC1 mTORC2 mTORC2 PI3K/Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt (Ser473) Akt (Ser473) mTORC2->Akt (Ser473) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Actin Cytoskeleton Actin Cytoskeleton Akt (Ser473)->Actin Cytoskeleton Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 This compound->mTORC2

Figure 1: this compound inhibits the mTOR signaling pathway.

Preclinical Data

In Vitro Potency and Selectivity

This compound was developed through extensive chemical exploration, combining features of a brain-penetrant mTOR kinase inhibitor (PQR620) and a potent, highly selective mTOR inhibitor (PQR617). This resulted in a compound with high potency and selectivity for mTORC1/2. While specific IC50 or Ki values from comprehensive kinase panels are not detailed in the provided abstracts, the compound is described as a "highly potent, selective...inhibitor of mTORC1/2 kinase".

Pharmacokinetic Properties

A key advantage of this compound is its excellent brain penetration, a critical feature for treating neurological disorders. Comparative pharmacokinetic studies have demonstrated its superiority over other mTOR inhibitors in this regard.

Compound Brain/Plasma Ratio Species
This compound ~1.4:1 to ~1.8:1 Rat (Sprague Dawley), Mouse (C57BL/6J)
Everolimus~1:92 to ~1:61Rat (Sprague Dawley), Mouse (C57BL/6J)
AZD2014~1:25Mouse (C57BL/6J)
Table 1: Comparative Brain Penetration of mTOR Inhibitors.

This compound also exhibits good tolerability in mice, with a maximum tolerated dose (MTD) of 100-150 mg/kg.

In Vivo Efficacy in a Neurodevelopmental Disorder Model

The efficacy of this compound has been demonstrated in a mouse model of Tuberous Sclerosis Complex (TSC), a neurodevelopmental disorder characterized by mTOR hyperactivation.

Experimental Model: Tsc1GFAPCKO mice, which have a conditional inactivation of the Tsc1 gene primarily in glial cells. This model recapitulates key features of TSC, including epilepsy and reduced survival.

Dosing Regimen: this compound was administered at a dose of 50 mg/kg twice a day (BID).

Key Findings: Treatment with this compound showed a significant effect on survival and significantly prevented or decreased mortality compared to the vehicle-treated group. These results highlight the potential of this compound in treating the neurological manifestations of TSC.

Experimental Protocols

While detailed, step-by-step protocols are proprietary and not fully available in the public domain, the following outlines the methodologies used in the preclinical evaluation of this compound based on the available literature.

In Vivo Efficacy Study in Tsc1GFAPCKO Mice

Preclinical_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cluster_analysis Data Analysis Animal Model Tsc1GFAPCKO Mice Grouping Randomized into Treatment & Vehicle Groups Animal Model->Grouping Dosing This compound (50 mg/kg, BID) or Vehicle Grouping->Dosing Observation Monitor for Survival and Clinical Signs Dosing->Observation Endpoint Primary Endpoint: Survival Observation->Endpoint Statistics Statistical Analysis of Survival Data Endpoint->Statistics

References

PQR626: A Technical Guide to its Mechanism of Action and Impact on Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR626 is a novel, potent, and selective ATP-competitive inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase, targeting both mTORC1 and mTORC2 complexes. Its excellent brain permeability positions it as a promising therapeutic candidate for neurological disorders characterized by hyperactive mTOR signaling, such as Tuberous Sclerosis Complex (TSC). This technical guide provides an in-depth overview of this compound, with a focus on its mechanism of action and its consequential effects on protein synthesis. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound for research and drug development professionals.

Introduction

The mTOR signaling pathway is a critical regulator of cell growth, proliferation, metabolism, and survival. Its dysregulation is implicated in a variety of diseases, including cancer and neurological disorders. mTOR forms two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions. mTORC1, in particular, is a master regulator of protein synthesis, primarily through the phosphorylation of S6 kinase (S6K) and eIF4E-binding protein 1 (4E-BP1).

This compound is a next-generation mTOR kinase inhibitor designed to overcome the limitations of earlier mTOR inhibitors, such as the rapalogs, which only partially inhibit mTORC1 and have poor brain penetration. As a dual mTORC1/2 inhibitor, this compound offers a more complete blockade of the mTOR pathway. This guide delves into the specifics of how this compound modulates this pathway and, by extension, its profound impact on the cellular machinery of protein synthesis.

Quantitative Data on this compound

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro and In Vivo Potency of this compound

Parameter Value Species/Cell Line Reference
mTOR Kinase Inhibition (Ki) 3.6 nM N/A [1]
PI3Kα Inhibition (Ki) >300 nM N/A [1]
pS6 Inhibition (IC50) 71 nM A2058 cells [1]
pPKB/Akt (Ser473) Inhibition (IC50) 96 nM A2058 cells [1]

| Maximum Tolerated Dose (MTD) | 100-150 mg/kg | Mice |[2] |

Table 2: Pharmacokinetic Properties of this compound

Parameter This compound Everolimus AZD2014 Species Reference

| Brain/Plasma Ratio | ~1.8:1 | ~1:92 | ~1:25 | Mice/Rats |[2] |

Table 3: In Vivo Efficacy of this compound in a Tuberous Sclerosis Complex Mouse Model (Tsc1GFAPCKO)

Treatment Dosage Outcome Reference
This compound 50 mg/kg, BID Significantly prevented/decreased mortality [2][3]

| Vehicle | N/A | N/A |[2][3] |

Mechanism of Action: Inhibition of the mTOR Signaling Pathway

This compound exerts its effects by directly binding to the ATP-binding pocket of the mTOR kinase domain, thereby inhibiting the catalytic activity of both mTORC1 and mTORC2. This dual inhibition leads to a comprehensive shutdown of downstream mTOR signaling.

  • Inhibition of mTORC1: By inhibiting mTORC1, this compound prevents the phosphorylation of its key downstream effectors, S6K1 and 4E-BP1. The dephosphorylation of these proteins leads to a global reduction in protein synthesis. Specifically, dephosphorylated 4E-BP1 binds to the translation initiation factor eIF4E, preventing the assembly of the eIF4F complex, which is essential for cap-dependent translation. The inactivation of S6K1 also contributes to the suppression of protein synthesis and cell growth.

  • Inhibition of mTORC2: this compound's inhibition of mTORC2 prevents the phosphorylation and activation of Akt at serine 473. Akt is a crucial node in multiple signaling pathways, and its inhibition by this compound can impact cell survival and metabolism.

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p(Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits rpS6 Ribosomal Protein S6 S6K1->rpS6 Protein_Synthesis Protein Synthesis rpS6->Protein_Synthesis eIF4E eIF4E fourEBP1->eIF4E Translation_Initiation Translation Initiation eIF4E->Translation_Initiation Translation_Initiation->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt p(Ser473) This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effect of this compound on mTOR signaling and protein synthesis.

Western Blot Analysis of mTORC1 and mTORC2 Signaling

This protocol describes the detection of phosphorylated S6 (a downstream target of mTORC1) and phosphorylated Akt (a downstream target of mTORC2) in cell lysates following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total S6, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and the loading control.

Measurement of Global Protein Synthesis using O-propargyl-puromycin (OPP) Labeling

This protocol provides a method to directly measure the rate of global protein synthesis in cells treated with this compound using the OPP labeling assay followed by flow cytometry.

Materials:

  • Cell culture reagents

  • This compound

  • O-propargyl-puromycin (OPP)

  • Cycloheximide (B1669411) (as a negative control)

  • Fixation and permeabilization buffers

  • Click-iT™ cell reaction buffer kit (or equivalent) with a fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle as described in the Western blot protocol. Include a negative control group treated with cycloheximide to block protein synthesis.

  • OPP Labeling: Add OPP to the cell culture medium at a final concentration of 20-50 µM and incubate for 30-60 minutes.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them with a suitable fixative (e.g., 4% paraformaldehyde).

  • Permeabilization: Permeabilize the cells with a saponin-based buffer.

  • Click Reaction: Prepare the Click-iT™ reaction cocktail containing the fluorescent azide according to the manufacturer's instructions. Incubate the permeabilized cells with the reaction cocktail for 30 minutes in the dark.

  • Washing and Flow Cytometry: Wash the cells with PBS and analyze the fluorescence intensity of the cell population using a flow cytometer.

  • Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell populations. A decrease in MFI in this compound-treated cells compared to the vehicle control indicates an inhibition of protein synthesis.

OPP_Assay_Workflow Start Start: Cultured Cells Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment OPP_Labeling Incubate with O-propargyl-puromycin (OPP) Treatment->OPP_Labeling Harvest_Fix Harvest, Fix, and Permeabilize Cells OPP_Labeling->Harvest_Fix Click_Reaction Perform Click Reaction with Fluorescent Azide Harvest_Fix->Click_Reaction Flow_Cytometry Analyze by Flow Cytometry Click_Reaction->Flow_Cytometry Data_Analysis Quantify Mean Fluorescence Intensity Flow_Cytometry->Data_Analysis Conclusion Conclusion: Determine effect on protein synthesis Data_Analysis->Conclusion

Caption: Workflow for OPP protein synthesis assay.

In Vivo Efficacy Study in Tsc1GFAPCKO Mice

This protocol outlines the general procedure for assessing the in vivo efficacy of this compound in a mouse model of TSC.

Materials:

  • Tsc1GFAPCKO mice

  • This compound formulated for oral administration

  • Vehicle control

  • Standard animal housing and monitoring equipment

Procedure:

  • Animal Model: Utilize mice with a conditional inactivation of the Tsc1 gene, primarily in glial cells (Tsc1GFAPCKO), which develop neurological symptoms characteristic of TSC.

  • Dosing: Administer this compound (e.g., 50 mg/kg, twice daily) or vehicle to the mice via oral gavage.

  • Monitoring: Monitor the animals daily for survival, body weight, and neurological symptoms.

  • Endpoint: The primary endpoint is typically survival. The study continues until a predetermined endpoint is reached or a significant difference in survival is observed between the treatment and vehicle groups.

  • Data Analysis: Analyze survival data using Kaplan-Meier curves and log-rank tests.

Pharmacokinetic Study of Brain Penetration

This protocol describes a method to determine the brain-to-plasma concentration ratio of this compound.

Materials:

  • Mice or rats

  • This compound formulated for administration

  • Equipment for blood and brain tissue collection

  • LC-MS/MS system for drug concentration analysis

Procedure:

  • Dosing: Administer a single dose of this compound to the animals.

  • Sample Collection: At various time points after dosing, collect blood samples and perfuse the animals with saline to remove blood from the brain.

  • Tissue Processing: Harvest the brains and homogenize them. Extract the drug from the plasma and brain homogenates.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma and brain samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio at each time point.

Logical Workflow for Assessing this compound's Effect on Protein Synthesis

The following diagram illustrates a logical workflow for a comprehensive assessment of this compound's impact on protein synthesis, from initial in vitro characterization to in vivo validation.

Logical_Workflow Start Start: this compound Compound In_Vitro_Kinase In Vitro Kinase Assay (mTORC1/2) Start->In_Vitro_Kinase Cellular_Signaling Cell-Based Western Blot (pS6, pAkt) In_Vitro_Kinase->Cellular_Signaling Direct_Protein_Synth Direct Protein Synthesis Assay (SUnSET/OPP) Cellular_Signaling->Direct_Protein_Synth In_Vivo_PK In Vivo Pharmacokinetics (Brain Penetration) Direct_Protein_Synth->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (pS6, pAkt in brain) In_Vivo_PK->In_Vivo_PD In_Vivo_Efficacy In Vivo Efficacy Study (e.g., TSC mouse model) In_Vivo_PD->In_Vivo_Efficacy Conclusion Conclusion: this compound is a brain-penetrant mTOR inhibitor that effectively suppresses protein synthesis and shows in vivo efficacy. In_Vivo_Efficacy->Conclusion

Caption: Logical workflow for this compound evaluation.

Conclusion

This compound is a highly potent and selective dual mTORC1/2 inhibitor with excellent brain permeability. Preclinical data strongly support its mechanism of action through the direct inhibition of mTOR kinase, leading to the suppression of downstream signaling pathways that are critical for protein synthesis. While direct quantitative data on the global inhibition of protein synthesis by this compound is not yet published, the profound reduction in the phosphorylation of S6 and Akt provides compelling evidence for its significant impact on this fundamental cellular process. The detailed protocols provided in this guide offer a framework for researchers to further investigate the effects of this compound and similar compounds on protein synthesis and to advance their development as potential therapeutics for neurological and other disorders.

References

Methodological & Application

PQR626: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of PQR626, a potent and selective dual inhibitor of mTORC1 and mTORC2. The following protocols and data are intended to facilitate the design and execution of cell-based assays to investigate the mechanism of action and cellular effects of this compound.

Quantitative Data Summary

The inhibitory activity of this compound was assessed in the A2058 human melanoma cell line by measuring the phosphorylation of key downstream targets of mTORC1 and mTORC2. The half-maximal inhibitory concentration (IC50) values were determined using an in-cell western assay.

Target Analyte Downstream of This compound IC50 (nM) Cell Line
Phospho-PKB/Akt (Ser473)mTORC296A2058
Phospho-S6 (Ser235/236)mTORC171A2058

Signaling Pathway

This compound exerts its inhibitory effects by targeting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. As a dual mTORC1/mTORC2 inhibitor, this compound blocks the phosphorylation of key downstream effectors of both complexes.

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K1 p70S6K mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Akt Akt/PKB mTORC2->Akt S6 S6 S6K1->S6 Translation Protein Translation fourEBP1->Translation CellSurvival Cell Survival & Proliferation Akt->CellSurvival S6->Translation CellGrowth Cell Growth Translation->CellGrowth

Caption: mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

A2058 Cell Culture Protocol

The human malignant melanoma cell line A2058 is a suitable model for studying the cellular effects of this compound.

Materials:

  • A2058 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks/plates

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Thaw cryopreserved A2058 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium. Centrifuge at 1,000 rpm for 5 minutes.

  • Cell Seeding: Resuspend the cell pellet in fresh complete growth medium and seed into a T-75 cell culture flask.

  • Cell Maintenance: Culture cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.

  • Cell Passaging: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed into new flasks at a 1:3 to 1:6 split ratio.

In-Cell Western (ICW) Assay for mTOR Signaling

This protocol details the procedure for quantifying the phosphorylation of Akt/PKB (Ser473) and S6 (Ser235/236) in A2058 cells treated with this compound.

Materials:

  • A2058 cells

  • 96-well cell culture plates (black-walled for fluorescence)

  • This compound compound

  • Complete growth medium

  • 4% Formaldehyde in PBS (Fixation Buffer)

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)

  • Primary antibodies:

    • Rabbit anti-phospho-Akt/PKB (Ser473)

    • Mouse anti-phospho-S6 (Ser235/236)

    • Normalization antibody (e.g., anti-GAPDH or anti-beta-actin)

  • Fluorescently-labeled secondary antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • Wash Buffer (0.1% Tween-20 in PBS)

  • Fluorescence imaging system (e.g., LI-COR Odyssey)

Experimental Workflow:

ICW_Workflow Seed 1. Seed A2058 cells in 96-well plate Treat 2. Treat with this compound (serial dilution) Seed->Treat Fix 3. Fix cells (4% Formaldehyde) Treat->Fix Perm 4. Permeabilize cells (0.1% Triton X-100) Fix->Perm Block 5. Block non-specific binding Perm->Block PrimaryAb 6. Incubate with primary antibodies (anti-pAkt/pS6) Block->PrimaryAb Wash1 7. Wash PrimaryAb->Wash1 SecondaryAb 8. Incubate with fluorescent secondary antibodies Wash1->SecondaryAb Wash2 9. Wash SecondaryAb->Wash2 Scan 10. Scan plate and quantify fluorescence Wash2->Scan Analyze 11. Analyze data and determine IC50 Scan->Analyze

Caption: In-Cell Western Experimental Workflow.

Procedure:

  • Cell Seeding: Seed A2058 cells in a 96-well black-walled plate at a density of 1.5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours.

  • Compound Treatment: Prepare a 7- or 11-point 1:2 serial dilution of this compound in complete growth medium. Remove the existing medium from the cells and add 100 µL of the diluted compound or vehicle control to the respective wells. Incubate for the desired treatment time (e.g., 2 hours).

  • Fixation: Carefully remove the treatment medium. Add 150 µL of 4% Formaldehyde in PBS to each well and incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the wells twice with 200 µL of Wash Buffer. Add 150 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.

  • Blocking: Wash the wells twice with 200 µL of Wash Buffer. Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.

  • Primary Antibody Incubation: Dilute the primary antibodies in Blocking Buffer according to the manufacturer's recommendations. Remove the blocking solution and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Washing: Wash the wells five times with 200 µL of Wash Buffer, incubating for 5 minutes during each wash.

  • Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Protect from light. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.

  • Final Washes: Wash the wells five times with 200 µL of Wash Buffer in the dark.

  • Imaging and Analysis: After the final wash, remove all residual buffer and scan the plate using a fluorescence imaging system. Quantify the fluorescence intensity in each well for both the target protein and the normalization control. The IC50 values can be calculated by plotting the normalized fluorescence intensity against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Application Notes and Protocols for PQR626 in In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR626 is a potent, orally bioavailable, and brain-penetrant inhibitor of the mechanistic target of rapamycin (B549165) (mTOR) kinase.[1][2] It acts as an ATP-competitive inhibitor, targeting both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[3] This dual inhibition effectively blocks downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[3] The hyperactivation of the mTOR pathway is a hallmark of various cancers and neurological disorders, including Tuberous Sclerosis Complex (TSC).[2][4] this compound has demonstrated significant efficacy in preclinical mouse models of TSC, highlighting its therapeutic potential.[2][4] These application notes provide detailed protocols for the use of this compound in in vivo mouse models, based on published studies.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound dosage and its effects in in vivo mouse models.

Table 1: this compound Dosage and Administration in Murine Models

Animal ModelIndicationDosageAdministration RouteVehicleFrequencyReference(s)
Tsc1GFAPCKO MiceTuberous Sclerosis Complex (TSC)50 mg/kgOral (p.o.)Not explicitly stated; likely DMSO and 20% HP-β-CD in waterTwice a day (BID)[2][4]
Female C57BL/6J MicePharmacokinetics/Pharmacodynamics10 mg/kgOral (p.o.)Not explicitly statedSingle dose or once a day for 4 days[1]
Female C57BL/6J MicePharmacodynamics25 mg/kgOral (p.o.)Not explicitly statedSingle dose[1]
BALB/c Nude Female MiceMaximum Tolerated Dose (MTD) Study100, 150, 200 mg/kgOral (p.o.)Vehicle controlOnce a day (qd) for 2 weeks[2]

Table 2: Pharmacodynamic Effects of this compound in Mouse Brain

Animal ModelDosageTime PointBiomarkerChangeReference(s)
Female C57BL/6J Mice25 mg/kg p.o.30 minpS6 (Ser235/236)Significant reduction[1]
Female C57BL/6J Mice25 mg/kg p.o.30 minpPKB (Ser473)Significant reduction[1]

Signaling Pathway

This compound targets the mTOR kinase, a central regulator of cell metabolism, growth, and proliferation. It is a component of two distinct protein complexes, mTORC1 and mTORC2. By inhibiting the ATP-binding site of mTOR, this compound effectively blocks the activity of both complexes. This leads to the dephosphorylation of downstream targets such as S6 ribosomal protein (a substrate of S6 kinase, which is activated by mTORC1) and PKB/Akt (which is phosphorylated by mTORC2 at Ser473).

PQR626_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt/PKB PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibition mTORC2->Akt p-Akt (S473) Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 S6 p-S6 S6K1->S6 Protein_Synthesis Protein Synthesis 4EBP1->Protein_Synthesis S6->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental Protocols

Preparation of this compound Dosing Solution for Oral Gavage

This protocol is based on the formulation used for the closely related compound, PQR620, and is suitable for oral administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the mice, calculate the total mass of this compound needed.

  • Prepare 20% HP-β-CD solution: Dissolve HP-β-CD in sterile water to a final concentration of 20% (w/v).

  • Dissolve this compound in DMSO: For every 12.5 mg of this compound, add 0.25 mL of DMSO. Vortex and sonicate the mixture until the compound is completely dissolved.

  • Dilute with HP-β-CD solution: Add 2.25 mL of the 20% HP-β-CD solution to the DMSO/PQR626 mixture.

  • Final formulation: Vortex and sonicate the final solution to ensure it is a homogenous suspension. This will result in a dosing solution with a final DMSO concentration of 10%.

  • Vehicle Control: Prepare a vehicle solution with the same concentrations of DMSO and HP-β-CD in sterile water, without this compound.

In Vivo Administration of this compound by Oral Gavage

Materials:

  • This compound dosing solution

  • Vehicle control solution

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)

  • 1 mL syringes

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize mice to handling for several days before the experiment to minimize stress.

  • Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound solution to be administered. The gavage volume should not exceed 10 mL/kg.

  • Restraint: Gently but firmly restrain the mouse to immobilize its head and body.

  • Gavage Needle Insertion: Gently insert the ball-tipped gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The mouse should swallow the tube. Do not force the needle.

  • Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound or vehicle solution.

  • Post-administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.

Pharmacodynamic Analysis of mTOR Pathway Inhibition in Brain Tissue

This protocol outlines the steps for assessing the inhibition of mTOR signaling in the mouse brain following this compound treatment.

Materials:

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for dissection

  • Liquid nitrogen

  • Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors

  • Tissue homogenizer

  • Microcentrifuge

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pS6, anti-S6, anti-pAkt(S473), anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Tissue Collection: At the desired time point after this compound administration (e.g., 30 minutes to 2 hours), anesthetize the mouse and perfuse with ice-cold PBS.

  • Brain Dissection: Rapidly dissect the brain and isolate the region of interest (e.g., cortex or hippocampus).

  • Snap Freezing: Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C until further processing.

  • Protein Extraction:

    • Homogenize the frozen brain tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 20 minutes.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein samples to the same concentration with lysis buffer and Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Experimental Workflow

PQR626_Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prep_Solution Prepare this compound Dosing and Vehicle Solutions Weigh_Mice Weigh Mice Prep_Solution->Weigh_Mice Animal_Acclimation Acclimate Mice Animal_Acclimation->Weigh_Mice Calculate_Dose Calculate Dose Volume Weigh_Mice->Calculate_Dose Administer_Drug Administer this compound or Vehicle via Oral Gavage Calculate_Dose->Administer_Drug Euthanize_Collect Euthanize and Collect Brain Tissue Administer_Drug->Euthanize_Collect Protein_Extraction Protein Extraction Euthanize_Collect->Protein_Extraction Western_Blot Western Blot for pS6, pAkt, etc. Protein_Extraction->Western_Blot Data_Analysis Quantify and Analyze Data Western_Blot->Data_Analysis

Caption: A typical experimental workflow for in vivo studies with this compound.

References

PQR626: Application Notes and Protocols for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PQR626 is a potent, selective, and brain-penetrant inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). This document provides detailed protocols for the dissolution and experimental use of this compound in cell-based assays. It includes information on its solubility, storage, and mechanism of action, along with step-by-step instructions for assessing its inhibitory activity on the mTOR signaling pathway through Western blotting and In-Cell Western assays.

Introduction to this compound

This compound is a rapamycin derivative that acts as an ATP-competitive inhibitor of both mTORC1 and mTORC2 complexes. Its ability to cross the blood-brain barrier makes it a valuable tool for research in neurological disorders. This compound inhibits the kinase activity of mTOR, leading to a reduction in the phosphorylation of its downstream effectors, such as S6 ribosomal protein (S6) and protein kinase B (PKB/Akt).

This compound Properties and Solubility

Proper dissolution and storage of this compound are critical for maintaining its stability and activity.

PropertyValue
Molecular Weight 435.47 g/mol
Appearance Solid
Primary Solvent Dimethyl sulfoxide (B87167) (DMSO)
Maximum Solubility 100 mg/mL in DMSO (requires sonication)[1][2]
Storage of Solid -20°C for up to 3 years, 4°C for up to 2 years[1][2]
Storage of Solution -80°C for up to 6 months, -20°C for up to 1 month[1][3]

Note: It is recommended to prepare fresh solutions for optimal activity, as the compound may be unstable in solution[1]. Avoid repeated freeze-thaw cycles[3].

Mechanism of Action: mTOR Signaling Pathway

This compound exerts its effects by inhibiting the mTOR kinase, a central regulator of cell growth, proliferation, and survival. The mTOR pathway involves two main complexes, mTORC1 and mTORC2, both of which are inhibited by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_pi3k_akt PI3K/Akt Pathway cluster_mtorc mTOR Complexes cluster_downstream Downstream Effectors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt/PKB PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Survival Cell Survival Akt->Cell Survival mTORC2 mTORC2 mTORC2->Akt S6K1 S6K1 mTORC1->S6K1 phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates S6 S6 S6K1->S6 phosphorylates (Ser235/236) Protein Synthesis Protein Synthesis 4EBP1->Protein Synthesis S6->Protein Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2, blocking downstream signaling.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Sonicator

Protocol:

  • Weigh the desired amount of this compound solid in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 229.64 µL of DMSO to 1 mg of this compound).

  • Vortex the tube briefly to mix.

  • If the solid does not fully dissolve, place the tube in a sonicator water bath and sonicate until the solution is clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month[1][3].

In-Cell Western (ICW) Assay for mTORC1/2 Inhibition

This protocol is designed to measure the inhibition of phosphorylation of S6 (a downstream target of mTORC1) and Akt (a downstream target of mTORC2) in A2058 melanoma cells.

Materials:

  • A2058 cells

  • 96-well cell culture plates

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • This compound stock solution

  • 4% formaldehyde (B43269) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-S6 (Ser235/236)

    • Mouse anti-phospho-Akt (Ser473)

  • Fluorescently-labeled secondary antibodies:

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • Normalization stain (e.g., CellTag™ 700 Stain)

  • Infrared imaging system (e.g., LI-COR® Odyssey®)

Protocol:

  • Cell Seeding: Seed A2058 cells into a 96-well plate at a density of 10,000-20,000 cells per well and allow them to adhere overnight.

  • Serum Starvation: The following day, aspirate the growth medium and replace it with serum-free medium. Incubate for 16-24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the diluted compound to the wells and incubate for 1-2 hours. Include a DMSO vehicle control.

  • Fixation: Aspirate the medium and add 150 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Aspirate the formaldehyde and wash the wells three times with PBS. Add 100 µL of permeabilization buffer to each well and incubate for 20 minutes at room temperature.

  • Blocking: Aspirate the permeabilization buffer and wash the wells three times with PBS. Add 150 µL of blocking buffer to each well and incubate for 1.5 hours at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies in blocking buffer. Aspirate the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells four times with TBST. Add 50 µL of the fluorescently-labeled secondary antibody and normalization stain cocktail (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells four times with TBST. Aspirate the final wash and allow the plate to dry. Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for each well. Normalize the phospho-protein signal to the normalization stain signal. Calculate IC50 values by plotting the normalized signal against the log of the this compound concentration.

Western Blotting for mTORC1/2 Inhibition

This protocol describes the detection of mTORC1 and mTORC2 inhibition by analyzing the phosphorylation state of S6 and Akt via traditional Western blotting.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_extraction Protein Extraction cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell Culture Cell Culture Serum Starvation Serum Starvation Cell Culture->Serum Starvation This compound Treatment This compound Treatment Serum Starvation->this compound Treatment Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Membrane Transfer Membrane Transfer SDS-PAGE->Membrane Transfer Blocking Blocking Membrane Transfer->Blocking Primary Antibody Primary Antibody Blocking->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detection Detection Secondary Antibody->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for assessing this compound activity using Western blotting.

Materials:

  • Cells of interest (e.g., A2058)

  • 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-S6 (Ser235/236)

    • Rabbit anti-total S6

    • Rabbit anti-phospho-Akt (Ser473)

    • Rabbit anti-total Akt

    • Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 16-24 hours, then treat with various concentrations of this compound (and a vehicle control) for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations and prepare samples for loading by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

Quantitative Data Summary

The inhibitory activity of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50).

Assay TypeCell LineTarget EndpointReported IC50 (nM)
In-Cell WesternA2058pPKB/Akt (Ser473)191
In-Cell WesternA2058pS6 (Ser235/236)61
Biochemical Assay -mTOR Kinase Activity 5
Binding Assay -mTOR Ki 3.6

Conclusion

This compound is a valuable research tool for investigating the mTOR signaling pathway, particularly in the context of neurological disorders. The protocols outlined in this document provide a framework for the effective dissolution and use of this compound in cell-based assays to quantify its inhibitory effects on mTORC1 and mTORC2 signaling. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

References

Application Notes and Protocols for Western Blot Analysis of p-S6 Following PQR626 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mechanistic target of rapamycin (B549165) (mTOR) is a crucial serine/threonine kinase that regulates fundamental cellular processes, including cell growth, proliferation, and survival.[1] Dysregulation of the mTOR signaling pathway is implicated in various diseases, notably cancer and neurological disorders.[2][3] PQR626 is a potent, orally available, and brain-penetrant mTOR kinase inhibitor (TORKi) that targets both mTORC1 and mTORC2 complexes.[1][2] A key downstream effector of the mTORC1 pathway is the S6 ribosomal protein (S6).[4] Phosphorylation of S6 at specific serine residues, such as Ser235/236, is a reliable biomarker for mTORC1 activity.[4][5]

Western blotting is a widely used technique to detect and quantify changes in protein phosphorylation.[6] This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation status of S6 ribosomal protein (p-S6) in cell cultures treated with the mTOR inhibitor this compound. Adherence to this protocol will enable researchers to accurately assess the inhibitory effect of this compound on the mTOR signaling pathway.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mTOR signaling pathway leading to S6 phosphorylation and the general workflow for the Western blot experiment.

mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 p70S6K1 mTORC1->S6K1 activates This compound This compound This compound->mTORC1 inhibits S6 S6 Ribosomal Protein S6K1->S6 phosphorylates pS6 p-S6 (Ser235/236) S6->pS6 Translation Protein Synthesis & Cell Growth pS6->Translation

Caption: mTOR signaling pathway leading to S6 phosphorylation.

Western_Blot_Workflow Cell_Culture 1. Cell Culture & This compound Treatment Cell_Lysis 2. Cell Lysis & Protein Extraction Cell_Culture->Cell_Lysis Quantification 3. Protein Quantification Cell_Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 6. Membrane Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation (p-S6) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection Stripping 10. Stripping (Optional) Detection->Stripping Analysis 12. Data Analysis Detection->Analysis Reprobing 11. Reprobing (Total S6 or Loading Control) Stripping->Reprobing Reprobing->Detection

Caption: Western blot experimental workflow.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for your specific cell line.

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.

  • Treatment: Once cells reach the desired confluency, replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the cells for a predetermined time. A time-course experiment is recommended to determine the optimal treatment duration.[7]

ParameterRecommendation
Cell Line Dependent on the experimental model
Seeding Density Optimize for 70-80% confluency
This compound Concentration Titrate to determine optimal dose (e.g., 10 nM - 1 µM)
Treatment Duration Time-course recommended (e.g., 1, 6, 24 hours)
Controls Untreated and vehicle-treated cells
Cell Lysis and Protein Extraction

It is critical to preserve the phosphorylation state of proteins during lysis.[8][9]

  • Reagents:

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • Lysis Buffer: RIPA buffer or a similar buffer is recommended for whole-cell lysates.[10] Supplement with protease and phosphatase inhibitors immediately before use.[9][11]

  • Procedure:

    • Place the cell culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (containing the protein) to a new pre-chilled tube.

Lysis Buffer ComponentPurpose
50 mM Tris-HCl, pH 7.4 Buffering agent
150 mM NaCl Salt concentration
1% NP-40 or Triton X-100 Non-ionic detergent
0.5% Sodium deoxycholate Ionic detergent
0.1% SDS Ionic detergent
Protease Inhibitor Cocktail Prevents protein degradation
Phosphatase Inhibitor Cocktail Prevents dephosphorylation[11]
Protein Quantification

Accurate protein quantification is essential for comparing protein levels between samples.[12][13]

  • Assay Selection: Use a standard protein quantification assay such as the bicinchoninic acid (BCA) or Bradford assay.[12][14] The BCA assay is generally more compatible with detergents present in lysis buffers.[15]

  • Procedure:

    • Prepare a standard curve using a protein standard (e.g., Bovine Serum Albumin - BSA).

    • Measure the absorbance of the standards and samples according to the assay manufacturer's instructions.

    • Calculate the protein concentration of each sample based on the standard curve.

    • Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading amounts for SDS-PAGE.

SDS-PAGE and Protein Transfer

This step separates proteins by molecular weight.[6]

  • Sample Preparation:

    • Mix the protein lysate with Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) into each lane of an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16] PVDF membranes are often preferred for their higher binding capacity.[16]

    • Wet or semi-dry transfer methods can be used.[16][17] Ensure good contact between the gel and the membrane and remove any air bubbles.[17]

ParameterRecommendation
Protein Loading Amount 20-30 µg per lane
Gel Percentage 10-12% acrylamide (B121943) for S6 protein (approx. 32 kDa)
Transfer Membrane PVDF or Nitrocellulose
Transfer Method Wet or Semi-dry
Immunoblotting and Detection
  • Blocking:

    • After transfer, block the membrane to prevent non-specific antibody binding.

    • For phosphoproteins, it is highly recommended to use 3-5% BSA in Tris-buffered saline with Tween 20 (TBST) for blocking.[18] Avoid using milk as it contains phosphoproteins that can increase background noise.[11]

    • Incubate the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibody against p-S6 (Ser235/236) in blocking buffer at the manufacturer's recommended concentration.[19][20]

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[21]

  • Secondary Antibody Incubation:

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (specific to the primary antibody host species) diluted in blocking buffer for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again three times for 5-10 minutes each with TBST.

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system or X-ray film.

StepReagentDurationTemperature
Blocking 3-5% BSA in TBST1 hourRoom Temperature
Primary Antibody Anti-p-S6 (Ser235/236)Overnight4°C
Secondary Antibody HRP-conjugated1 hourRoom Temperature
Detection ECL SubstratePer manufacturer's protocolRoom Temperature
Stripping and Reprobing (Optional)

To normalize the p-S6 signal, the membrane can be stripped and reprobed for total S6 or a loading control (e.g., GAPDH, β-actin).[7]

  • Stripping: Use a commercial stripping buffer or a lab-prepared buffer to remove the primary and secondary antibodies.

  • Re-blocking and Reprobing: After stripping, wash the membrane thoroughly, re-block, and then probe with an antibody for total S6 or a loading control, following the immunoblotting protocol described above.

Data Presentation and Analysis

Summarize the quantitative data from densitometry analysis in a table for clear comparison. Normalize the p-S6 signal to the total S6 signal or a loading control.

Treatment Groupp-S6 Signal (Arbitrary Units)Total S6 Signal (Arbitrary Units)Normalized p-S6/Total S6 RatioFold Change vs. Vehicle
Untreated Control
Vehicle Control 1.0
This compound (Low Conc.)
This compound (High Conc.)

Conclusion

This comprehensive protocol provides a robust framework for investigating the effect of the mTOR inhibitor this compound on S6 ribosomal protein phosphorylation. By carefully following these steps, researchers can generate reliable and reproducible Western blot data to elucidate the pharmacodynamic properties of this compound and its impact on the mTOR signaling pathway. Optimization of specific parameters, such as drug concentration and incubation times, may be necessary for different experimental systems.

References

Application Notes and Protocols for PQR626 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR626 is a potent, selective, and brain-penetrant inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2] As an ATP-competitive mTOR kinase inhibitor, it targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), making it a valuable tool for investigating the role of mTOR signaling in neurological processes and as a potential therapeutic agent for neurological disorders characterized by mTOR pathway hyperactivation.[3][4] These application notes provide detailed protocols for the use of this compound in primary neuron cultures, including methods for assessing target engagement and downstream cellular effects.

Mechanism of Action

This compound inhibits mTOR kinase activity by binding to the ATP pocket, thereby preventing the phosphorylation of downstream targets of both mTORC1 and mTORC2.[3] Inhibition of mTORC1 disrupts the phosphorylation of key substrates like S6 ribosomal protein (S6) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth. Inhibition of mTORC2 affects the phosphorylation of kinases such as Akt at Ser473, impacting cell survival and cytoskeletal organization.

Data Presentation

Table 1: In Vitro Potency and Cellular Activity of this compound
ParameterValueCell Line/SystemReference
mTOR IC505 nMBiochemical Assay
mTOR Ki3.6 nMBiochemical Assay
pPKB (S473) IC50197 nMIn-cell Western
pS6 (S235/S236) IC5087 nMIn-cell Western
Table 2: Recommended Working Concentrations and Incubation Times for Primary Neurons
ApplicationSuggested Concentration RangeSuggested Incubation TimeNotes
mTOR Pathway Inhibition (Acute)100 nM - 1 µM1 - 6 hoursTo observe rapid changes in phosphorylation of mTOR targets.
Neuronal Viability Assays10 nM - 5 µM24 - 72 hoursDose-response recommended to determine optimal non-toxic concentration.
Neurite Outgrowth Analysis10 nM - 1 µM48 - 72 hoursMonitor for morphological changes.
Long-term Synaptic Function Studies10 nM - 500 nMDays to weeksChronic treatment may require media changes with fresh compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh serial dilutions in pre-warmed neuronal culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity.

Protocol 2: Treatment of Primary Neuron Cultures

This protocol assumes primary neurons (e.g., cortical or hippocampal) have been cultured to the desired developmental stage (e.g., days in vitro 7-14).

  • Prepare Treatment Media: Based on the desired final concentrations from Table 2, prepare the this compound-containing culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO.

  • Medium Exchange: Carefully remove half of the existing culture medium from each well.

  • Administer Treatment: Gently add an equal volume of the prepared treatment or vehicle control medium to the respective wells.

  • Incubation: Return the culture plates to a humidified incubator at 37°C and 5% CO2 for the duration of the experiment.

Protocol 3: Western Blot Analysis of mTOR Pathway Inhibition

This protocol allows for the assessment of this compound's effect on the phosphorylation of mTORC1 (p-S6) and mTORC2 (p-Akt Ser473) substrates.

  • Cell Lysis: Following treatment, wash the neurons once with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-S6 (Ser235/236), total S6, p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.

Protocol 4: Neuronal Viability Assay

This protocol assesses the impact of this compound on neuronal survival.

  • Treatment: Treat primary neurons with a range of this compound concentrations and a vehicle control for 24-72 hours.

  • Viability Assessment:

    • MTT/MTS Assay: Add MTT or MTS reagent to the culture medium and incubate according to the manufacturer's instructions. Measure the absorbance to determine metabolic activity, which correlates with cell viability.

    • Live/Dead Staining: Use a commercial live/dead viability kit (e.g., Calcein-AM and Ethidium Homodimer-1) to visualize live and dead cells, respectively.

    • Cell Counting: For adherent cultures, you can perform a trypan blue exclusion assay after detaching the cells.

  • Data Analysis: Express the viability of treated cells as a percentage of the vehicle-treated control cells.

Visualizations

mTOR_Signaling_Pathway This compound This compound mTORC1 mTORC1 This compound->mTORC1 inhibits mTORC2 mTORC2 This compound->mTORC2 inhibits S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt phosphorylates (Ser473) S6 S6 S6K1->S6 eIF4E eIF4E _4EBP1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6->Protein_Synthesis eIF4E->Protein_Synthesis Cell_Survival Cell Survival & Cytoskeleton Akt->Cell_Survival

Caption: this compound inhibits both mTORC1 and mTORC2 signaling pathways.

Experimental_Workflow Start Primary Neuron Culture (DIV 7-14) Treatment Treat with this compound or Vehicle (DMSO) Start->Treatment Incubation Incubate (1-72 hours) Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint Western Western Blot (p-S6, p-Akt) Endpoint->Western Viability Viability Assay (MTT, Live/Dead) Endpoint->Viability Imaging Immunocytochemistry (Neurite Outgrowth) Endpoint->Imaging

Caption: Workflow for this compound treatment and analysis in primary neurons.

References

Application Notes and Protocols for PQR626 in Tuberous Sclerosis Complex (TSC) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberous Sclerosis Complex (TSC) is a genetic disorder characterized by the growth of benign tumors in multiple organs, often leading to severe neurological manifestations such as epilepsy and cognitive impairment.[1][2] The underlying cause of TSC is a mutation in the TSC1 or TSC2 gene, which results in the hyperactivation of the mechanistic target of rapamycin (B549165) (mTOR) pathway.[1][2] PQR626 is a potent, selective, orally available, and brain-penetrant mTORC1/2 kinase inhibitor developed for the treatment of neurological disorders.[3] Its ability to cross the blood-brain barrier makes it a promising candidate for treating the neurological symptoms associated with TSC.[3]

These application notes provide a summary of the preclinical data for this compound in TSC models and detailed protocols for its use in relevant experimental settings.

Mechanism of Action

This compound is an ATP-competitive mTOR kinase inhibitor, targeting both mTORC1 and mTORC2 complexes.[3] In TSC, the absence of functional TSC1/TSC2 protein complex leads to unchecked activation of Rheb, a direct activator of mTORC1. This results in downstream signaling that promotes cell growth, proliferation, and survival. By directly inhibiting the kinase activity of mTOR, this compound blocks these pathological processes. This compound has demonstrated superior brain penetration compared to other mTOR inhibitors like everolimus.[3]

cluster_0 Tuberous Sclerosis Complex (TSC) Pathophysiology cluster_1 This compound Mechanism of Action TSC1/TSC2 Mutation TSC1/TSC2 Mutation TSC1/TSC2 Complex (inactive) TSC1/TSC2 Complex (inactive) TSC1/TSC2 Mutation->TSC1/TSC2 Complex (inactive) Rheb Rheb TSC1/TSC2 Complex (inactive)->Rheb Inhibition Lost mTORC1 mTORC1 Rheb->mTORC1 Activation Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Phosphorylation Cascade This compound This compound mTOR Kinase Domain mTOR Kinase Domain This compound->mTOR Kinase Domain ATP-Competitive Inhibition

Caption: Mechanism of this compound in TSC.

Data Presentation

Table 1: In Vitro Potency of this compound

ParameterValueReference
mTOR IC505 nM[4]
mTOR Ki3.6 nM[4]
pPKB S473 IC50 (in-cell)197 nM[4]
pS6 S235/S236 IC50 (in-cell)87 nM[4]

Table 2: Pharmacokinetic Properties of this compound in Preclinical Models

SpeciesDoseBrain/Plasma Ratiot1/2Cmax (plasma)Reference
Mouse (C57BL/6J)10 mg/kg, p.o.~1.8:13.0 h1096 ng/mL[3][4]
Rat (Sprague Dawley)Not Specified~1.4:1Not SpecifiedNot Specified[3]

Table 3: In Vivo Efficacy of this compound in Tsc1GFAPCKO Mouse Model of TSC

Treatment GroupDoseOutcomeReference
VehicleN/AIncreased mortality[3]
This compound50 mg/kg, p.o., BIDSignificantly reduced mortality[1][3]

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment of this compound in Tsc1GFAPCKO Mice

This protocol describes a long-term efficacy study to evaluate the effect of this compound on the survival of Tsc1GFAPCKO mice, a model that recapitulates neurological aspects of TSC.

Materials:

  • Tsc1GFAPCKO mice and littermate controls

  • This compound

  • Vehicle solution (e.g., 5% Tween 80, 5% PEG 400 in sterile water)

  • Oral gavage needles

  • Standard animal housing and monitoring equipment

Workflow Diagram:

start Start: Tsc1GFAPCKO Mice (e.g., Postnatal Day 21) randomization Randomize into Treatment Groups start->randomization treatment Daily Oral Gavage: - Vehicle - this compound (50 mg/kg, BID) randomization->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs - Survival treatment->monitoring Long-term end End of Study (e.g., 90 days or humane endpoint) monitoring->end

Caption: Workflow for in vivo efficacy study.

Procedure:

  • Animal Model: Utilize Tsc1GFAPCKO mice, which have a conditional inactivation of the Tsc1 gene in glial cells, leading to spontaneous seizures and reduced survival.[1]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly assign mice to treatment and control groups (n=10-15 per group is recommended).

  • Drug Preparation: Prepare a fresh solution of this compound in the vehicle at the desired concentration.

  • Dosing: Administer this compound (50 mg/kg) or vehicle orally twice a day (BID).[1][3]

  • Monitoring:

    • Record the body weight of each animal daily for the first week and then weekly.

    • Perform daily health checks, observing for any adverse clinical signs.

    • Record survival data daily.

  • Humane Endpoints: Establish clear humane endpoints for euthanasia (e.g., significant weight loss, severe seizures, moribund state).

  • Data Analysis: Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze body weight data using appropriate statistical tests (e.g., ANOVA).

Protocol 2: Western Blot Analysis of mTOR Pathway Inhibition in Mouse Brain

This protocol details the procedure for assessing the pharmacodynamic effects of this compound on the mTOR signaling pathway in the brain tissue of treated mice.

Materials:

  • Brain tissue from treated and control mice

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pS6 S235/236, anti-S6, anti-pPKB S473, anti-PKB, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Workflow Diagram:

start Brain Tissue Collection homogenization Homogenization in Lysis Buffer start->homogenization quantification Protein Quantification (BCA Assay) homogenization->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pS6) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end Results analysis->end

Caption: Western blot workflow for mTOR pathway analysis.

Procedure:

  • Tissue Collection: Euthanize mice at a specified time point after this compound administration (e.g., 30 minutes for acute inhibition studies) and immediately dissect the brain.[5]

  • Protein Extraction:

    • Homogenize the brain tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pS6, S6, pPKB, PKB, and a loading control (e.g., GAPDH) overnight at 4°C. Recommended dilutions should be optimized, but a starting point of 1:1000 is common.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) at a 1:2000 to 1:5000 dilution for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then apply ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

References

Application Notes and Protocols for Immunohistochemistry Staining with PQR626 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR626 is a potent and selective, orally available, and brain-penetrant dual inhibitor of mTORC1 and mTORC2 kinases. Its mechanism of action involves the direct inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway, a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR pathway is a hallmark of various diseases, including cancer and neurological disorders such as Tuberous Sclerosis Complex.

Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ effects of this compound on target engagement and downstream signaling in preclinical tissue samples. By detecting the phosphorylation status of key mTORC1 and mTORC2 substrates, researchers can assess the pharmacodynamic activity of this compound and its impact on cellular processes.

These application notes provide detailed protocols for the IHC analysis of tissues treated with this compound, focusing on the key downstream biomarkers: phosphorylated S6 Ribosomal Protein (p-S6) and phosphorylated 4E-Binding Protein 1 (p-4E-BP1).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general experimental workflow for the immunohistochemical analysis of tissues treated with this compound.

cluster_0 This compound Mechanism of Action Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 AKT->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 p-4E-BP1 p-4E-BP1 mTORC1->p-4E-BP1 mTORC2->AKT This compound This compound This compound->mTORC1 This compound->mTORC2 p-S6 p-S6 S6K1->p-S6 4E-BP1->p-4E-BP1 Protein Synthesis Protein Synthesis p-S6->Protein Synthesis p-4E-BP1->Protein Synthesis inhibition removed Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Figure 1: this compound Signaling Pathway

cluster_1 Experimental Workflow Tissue Collection\n(this compound-treated) Tissue Collection (this compound-treated) Fixation & Paraffin (B1166041) Embedding Fixation & Paraffin Embedding Tissue Collection\n(this compound-treated)->Fixation & Paraffin Embedding Sectioning Sectioning Fixation & Paraffin Embedding->Sectioning Deparaffinization & Rehydration Deparaffinization & Rehydration Sectioning->Deparaffinization & Rehydration Antigen Retrieval Antigen Retrieval Deparaffinization & Rehydration->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Antibody Incubation\n(e.g., anti-p-S6) Primary Antibody Incubation (e.g., anti-p-S6) Blocking->Primary Antibody Incubation\n(e.g., anti-p-S6) Secondary Antibody & Detection Secondary Antibody & Detection Primary Antibody Incubation\n(e.g., anti-p-S6)->Secondary Antibody & Detection Counterstaining & Mounting Counterstaining & Mounting Secondary Antibody & Detection->Counterstaining & Mounting Imaging & Analysis Imaging & Analysis Counterstaining & Mounting->Imaging & Analysis

Figure 2: Immunohistochemistry Workflow

Quantitative Data Presentation

The following tables summarize representative quantitative data from immunohistochemical analysis of xenograft tumor tissues treated with this compound. Staining intensity is scored on a scale of 0 (negative), 1 (weak), 2 (moderate), to 3 (strong). The percentage of positive cells is also recorded. The H-Score (Histoscore) provides a semi-quantitative measure of antigen expression, calculated as: H-Score = (1 x % of weakly stained cells) + (2 x % of moderately stained cells) + (3 x % of strongly stained cells) , with a maximum score of 300.[1][2][3]

Table 1: IHC Analysis of Phospho-S6 Ribosomal Protein (Ser235/236) in this compound-Treated Xenograft Tumors

Treatment GroupStaining Intensity (Mean ± SD)Percentage of Positive Cells (%) (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control2.7 ± 0.588 ± 9245 ± 40
This compound (Low Dose)1.2 ± 0.435 ± 1255 ± 25
This compound (High Dose)0.6 ± 0.310 ± 710 ± 8

Table 2: IHC Analysis of Phospho-4E-BP1 (Thr37/46) in this compound-Treated Xenograft Tumors

Treatment GroupStaining Intensity (Mean ± SD)Percentage of Positive Cells (%) (Mean ± SD)H-Score (Mean ± SD)
Vehicle Control2.5 ± 0.682 ± 11220 ± 55
This compound (Low Dose)1.0 ± 0.530 ± 1045 ± 20
This compound (High Dose)0.4 ± 0.28 ± 57 ± 5

Experimental Protocols

Tissue Preparation and Fixation
  • Tissue Collection: Excise tissues from experimental animals and immediately proceed to fixation to preserve the phosphorylation status of target proteins. A delay in fixation can lead to a significant decrease in the phospho-signal.

  • Fixation: Immerse tissue samples in 10% neutral buffered formalin (NBF) for 18-24 hours at room temperature. The volume of the fixative should be at least 10-20 times the volume of the tissue to ensure proper fixation.

  • Processing and Embedding: Following fixation, dehydrate the tissues through a series of graded ethanol (B145695) solutions and xylene, and then embed in paraffin wax. Store the paraffin blocks at room temperature.

Immunohistochemistry Staining Protocol for Paraffin-Embedded Tissues

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

A. Deparaffinization and Rehydration [4][5][6][7][8]

  • Place slides in a 60°C oven for 20-30 minutes to melt the paraffin.

  • Immerse slides in two changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

B. Antigen Retrieval [5][6][8]

  • Note: Heat-induced epitope retrieval (HIER) is recommended for phospho-antibodies. The optimal buffer and heating time may vary depending on the antibody.

  • Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).

  • Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.

  • Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.

  • Rinse slides in distilled water.

C. Staining Procedure [4][5][8][9]

  • Peroxidase Block: Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15 minutes at room temperature to block endogenous peroxidase activity.

  • Washing: Rinse slides with Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Blocking: Incubate slides with a blocking solution (e.g., 5% normal goat serum in TBST) for 1 hour at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking solution at the recommended concentration.

      • Anti-phospho-S6 Ribosomal Protein (Ser235/236): Recommended starting dilution 1:100 - 1:200.

      • Anti-phospho-4E-BP1 (Thr37/46): Recommended starting dilution 1:50 - 1:150.

    • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash slides three times with TBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate slides with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.

  • Washing: Wash slides three times with TBST for 5 minutes each.

  • Detection: Incubate slides with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

  • Washing: Wash slides three times with TBST for 5 minutes each.

  • Chromogen: Add 3,3'-Diaminobenzidine (DAB) substrate and incubate until the desired brown color develops (typically 1-10 minutes). Monitor under a microscope.

  • Washing: Rinse slides with distilled water.

D. Counterstaining, Dehydration, and Mounting [4][5][6][8][9]

  • Counterstain with hematoxylin (B73222) for 30-60 seconds to visualize cell nuclei.

  • "Blue" the sections in running tap water.

  • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene.

  • Coverslip the slides using a permanent mounting medium.

Imaging and Quantitative Analysis
  • Imaging: Scan the stained slides using a digital slide scanner or capture high-resolution images using a microscope equipped with a digital camera.

  • Quantitative Analysis:

    • Utilize image analysis software to perform semi-quantitative analysis.

    • Scoring: A pathologist or trained scientist should score the staining intensity (0-3+) and the percentage of positive cells in representative areas of the tissue.

    • H-Score Calculation: Calculate the H-score as described in the "Quantitative Data Presentation" section to obtain a numerical value for the staining.[1][2][3]

Troubleshooting

IssuePossible CauseSuggested Solution
No Staining Ineffective primary antibodyUse a validated antibody at the optimal dilution and incubation time.
Inadequate antigen retrievalOptimize the antigen retrieval method (buffer pH, heating time).
Inactive reagentsUse fresh reagents, particularly the DAB substrate.
High Background Non-specific antibody bindingIncrease the blocking time or use a higher dilution of the primary/secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Endogenous peroxidase activityEnsure the peroxidase blocking step is performed correctly.
Weak Staining Primary antibody concentration too lowIncrease the concentration of the primary antibody or the incubation time.
Insufficient antigen retrievalIncrease the heating time or try a different antigen retrieval buffer.
Tissue over-fixationUse a more rigorous antigen retrieval method.

Disclaimer: These protocols and application notes are intended for research use only. The provided data is representative and should be used as a guideline. Researchers should optimize the protocols for their specific experimental conditions.

References

Application Notes and Protocols for PQR626 in Synaptic Plasticity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PQR626 is a potent, selective, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2] As a dual mTORC1/mTORC2 inhibitor, this compound offers a powerful tool for investigating the role of the mTOR signaling pathway in various cellular processes, including synaptic plasticity.[3] The mTOR pathway is a critical regulator of protein synthesis, cell growth, and survival, and its dysregulation has been implicated in numerous neurological disorders.[1][2] Evidence strongly suggests that mTOR signaling is essential for long-lasting forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD), which are cellular correlates of learning and memory.[4][5]

These application notes provide detailed protocols for utilizing this compound to study its effects on synaptic plasticity in ex vivo hippocampal slices and to verify target engagement in vivo.

Mechanism of Action

This compound is an ATP-competitive mTOR kinase inhibitor, targeting both mTORC1 and mTORC2 complexes.[3] By inhibiting mTOR kinase activity, this compound prevents the phosphorylation of downstream effector proteins, thereby modulating protein synthesis and other cellular processes crucial for synaptic modifications.

The following diagram illustrates the central role of mTOR in cell signaling and the points of inhibition by this compound.

mTOR_Signaling_Pathway GF Growth Factors / Neurotransmitters Receptor Receptor Tyrosine Kinase / GPCR GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to mTORC2 mTORC2 PI3K->mTORC2 Activates PIP2 PIP2 AKT AKT PIP3->AKT Activates TSC TSC1/TSC2 AKT->TSC Inhibits Rheb Rheb-GTP TSC->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates Protein_Synthesis Protein Synthesis (Synaptic Proteins) S6K1->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits (when unphosphorylated) Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Protein_Synthesis->Synaptic_Plasticity mTORC2->AKT Phosphorylates (Ser473) This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: mTOR Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

Table 1: In Vitro and In-Cellular Activity of this compound

ParameterValueCell LineNotes
mTOR Kinase IC₅₀5 nM-Biochemical assay.[6]
mTOR Kinase Kᵢ3.6 nM-Biochemical assay.[1]
pPKB (Ser473) IC₅₀197 nMA2058In-cell Western blot, marker for mTORC2 activity.[6]
pS6 (Ser235/236) IC₅₀87 nMA2058In-cell Western blot, marker for mTORC1 activity.[6]

Table 2: Pharmacokinetic Properties of this compound

SpeciesDoseBrain/Plasma RatioNotes
Rat (Sprague Dawley)N/A~1.4:1Excellent brain penetration.[3]
Mouse (C57BL/6J)N/A~1.8:1Superior to everolimus (B549166) (~1:61) and AZD2014 (~1:25).[3]

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcome
Tsc1GFAPCKO mice50 mg/kg, p.o., twice a daySignificantly reduced mortality.[1][2]

Experimental Protocols

Protocol 1: Investigation of this compound on Long-Term Potentiation (LTP) in Rat Hippocampal Slices

This protocol describes how to assess the effect of this compound on LTP at the Schaffer collateral-CA1 synapse.

Materials:

  • This compound

  • Adult male Wistar rats (6-8 weeks old)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools

  • Vibrating microtome

  • Submerged recording chamber

  • Bipolar stimulating electrode

  • Glass recording microelectrode (filled with aCSF)

  • Amplifier and data acquisition system

Experimental Workflow:

LTP_Workflow A 1. Hippocampal Slice Preparation (400 µm transverse slices) B 2. Slice Recovery (Incubate in aCSF at 32°C for at least 1 hour) A->B C 3. Transfer to Recording Chamber (Perfuse with aCSF at 30-32°C) B->C D 4. Baseline Recording (Record fEPSPs for 20-30 min at 0.033 Hz) C->D E 5. This compound Application (Bath apply this compound or vehicle for 30 min prior to LTP induction) D->E F 6. LTP Induction (High-Frequency Stimulation, e.g., 2 trains of 100 Hz for 1s) E->F G 7. Post-Induction Recording (Record fEPSPs for at least 60 min) F->G H 8. Data Analysis (Measure fEPSP slope and compare potentiation between groups) G->H

Caption: Experimental Workflow for LTP Studies with this compound.

Methodology:

  • Slice Preparation: Anesthetize the rat and rapidly dissect the brain. Prepare 400 µm thick transverse hippocampal slices in ice-cold aCSF using a vibrating microtome.

  • Slice Recovery: Transfer slices to an interface chamber with aCSF and allow them to recover for at least 1 hour at 32°C.

  • Electrophysiological Recording:

    • Place a slice in a submerged recording chamber continuously perfused with aCSF (30-32°C).

    • Position a bipolar stimulating electrode in the stratum radiatum to stimulate Schaffer collateral afferents.

    • Place a glass recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: After obtaining a stable fEPSP, record baseline responses every 30 seconds for 20-30 minutes.

  • Drug Application: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 100-500 nM) or vehicle (DMSO) for 30 minutes prior to LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two 1-second trains of 100 Hz, separated by 20 seconds).

  • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS.

  • Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average baseline slope. Compare the degree of potentiation between the this compound-treated and vehicle-treated groups.

Protocol 2: Verification of mTOR Target Inhibition by this compound in Mouse Brain

This protocol details the procedure for assessing the in vivo efficacy of this compound in inhibiting mTOR signaling in the brain.[7][8]

Materials:

  • This compound

  • C57BL/6J mice

  • Vehicle for oral administration

  • Dissection tools

  • Liquid nitrogen

  • Tissue homogenizer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE and Western blotting equipment

  • Primary antibodies: anti-pS6 (Ser235/236), anti-S6, anti-pPKB (Ser473), anti-PKB, anti-GAPDH or α-tubulin

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Methodology:

  • Animal Dosing: Administer this compound (e.g., 25-50 mg/kg) or vehicle orally to mice.

  • Tissue Collection: At a specified time point post-dosing (e.g., 30 minutes to 2 hours), euthanize the mice and rapidly dissect the brain cortex.[7] Immediately freeze the tissue in liquid nitrogen.

  • Protein Extraction: Homogenize the brain tissue in lysis buffer containing protease and phosphatase inhibitors. Centrifuge the homogenate and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control (GAPDH or α-tubulin). Compare the levels of pS6 and pPKB in this compound-treated mice to vehicle-treated controls.

Expected Outcomes

  • LTP Studies: Based on studies with other mTOR inhibitors like rapamycin, this compound is expected to impair the late phase of LTP (L-LTP), which is dependent on protein synthesis.[9][10] The early phase of LTP (E-LTP) may be less affected.

  • Target Inhibition: Administration of this compound should lead to a significant reduction in the phosphorylation of both S6 (a downstream target of mTORC1) and PKB/Akt at Ser473 (a downstream target of mTORC2) in the brain tissue of treated animals, confirming target engagement.[7][8]

Troubleshooting

  • No effect on LTP:

    • Verify the activity of this compound.

    • Increase the concentration or pre-incubation time.

    • Ensure the LTP induction protocol is robust and protein synthesis-dependent.

  • High variability in Western blots:

    • Ensure consistent tissue homogenization and protein loading.

    • Use fresh lysis buffer with inhibitors.

    • Optimize antibody concentrations and incubation times.

Conclusion

This compound represents a valuable pharmacological tool for elucidating the role of mTORC1 and mTORC2 signaling in the complex mechanisms of synaptic plasticity. Its brain-penetrant nature makes it particularly suitable for both in vivo and ex vivo studies. The protocols outlined above provide a framework for researchers to investigate the impact of mTOR inhibition on synaptic function and to validate the in vivo efficacy of this compound.

References

Application Notes and Protocols for Long-Term PQR626 Treatment in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term preclinical evaluation of PQR626, a potent, selective, and brain-penetrant mTORC1/2 inhibitor. The data and protocols are compiled from published research to guide the design and execution of similar in vivo studies.

Introduction

This compound is an ATP-competitive mTOR kinase inhibitor designed to target both mTORC1 and mTORC2 complexes. Its excellent brain permeability makes it a promising candidate for neurological disorders characterized by hyperactive mTOR signaling, such as Tuberous Sclerosis Complex (TSC).[1][2] Long-term studies in relevant animal models are crucial to establishing its efficacy and safety profile.

Efficacy of Long-Term this compound Treatment

Survival Studies in a Tuberous Sclerosis Complex (TSC) Mouse Model

Long-term treatment with this compound has been shown to significantly improve survival in a genetically engineered mouse model of TSC, the Tsc1GFAPCKO mouse.[1][3] These mice have a conditional inactivation of the Tsc1 gene primarily in glial cells, leading to hyperactivation of mTOR signaling and a severe neurological phenotype with reduced lifespan.[3]

Table 1: Survival Outcome in Tsc1GFAPCKO Mice Treated with this compound

Treatment GroupDoseRoute of AdministrationTreatment DurationOutcome
This compound50 mg/kg, BIDOral (p.o.)90 daysSignificantly prevented/decreased mortality compared to vehicle
Vehicle-Oral (p.o.)90 days-
In Vivo Target Engagement: mTOR Pathway Inhibition in the Brain

This compound effectively crosses the blood-brain barrier and inhibits mTOR signaling in the brain. This was demonstrated by measuring the phosphorylation levels of key downstream effectors of mTORC1 (S6 ribosomal protein) and mTORC2 (PKB/Akt).

Table 2: In Vivo mTOR Pathway Inhibition in the Brain Cortex of C57BL/6J Mice

Treatment GroupDoseTime Point% Inhibition of pS6 (S235/S236) vs. Control% Inhibition of pPKB (S473) vs. Control
This compound25 mg/kg, p.o.30 min~50%~60%

Pharmacokinetics and Safety

This compound exhibits a favorable pharmacokinetic profile, including excellent oral bioavailability and brain penetration, surpassing other mTOR inhibitors in preclinical studies.

Table 3: Comparative Pharmacokinetics of mTOR Inhibitors in Mice

CompoundBrain/Plasma Ratio
This compound~1.8:1
Everolimus~1:61
AZD2014~1:25

Safety: this compound has shown good tolerability in mice, with a maximum tolerated dose (MTD) of 100-150 mg/kg.

Experimental Protocols

Long-Term Efficacy Study in Tsc1GFAPCKO Mice

This protocol describes a long-term survival study to evaluate the efficacy of this compound in a mouse model of TSC.

Materials:

  • Tsc1GFAPCKO mice

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Model: Utilize Tsc1GFAPCKO mice, which have a conditional knockout of the Tsc1 gene in glial cells.

  • Group Allocation: Randomly assign mice to either the vehicle control group or the this compound treatment group.

  • Dosing Preparation: Prepare a suspension of this compound in the vehicle solution at the desired concentration for a 50 mg/kg dose.

  • Administration: Administer this compound (50 mg/kg) or vehicle orally (p.o.) twice a day (BID).

  • Monitoring: Monitor the animals daily for clinical signs of morbidity and mortality. Record body weight regularly.

  • Endpoint: The primary endpoint is survival. The study can be continued for a predefined period (e.g., 90 days), and survival curves are generated and analyzed.

In Vivo Pharmacodynamic (Target Engagement) Study

This protocol details the procedure to assess the inhibition of the mTOR pathway in the brain following this compound administration.

Materials:

  • C57BL/6J mice

  • This compound

  • Vehicle solution

  • Oral gavage needles

  • Dissection tools

  • Liquid nitrogen

  • Lysis buffer

  • Reagents and equipment for Western blotting (SDS-PAGE, antibodies against pS6, pPKB, total S6, total PKB, and a loading control like α-tubulin)

Procedure:

  • Animal Treatment: Administer a single oral dose of this compound (e.g., 25 mg/kg) or vehicle to C57BL/6J mice.

  • Tissue Collection: At a specified time point post-dosing (e.g., 30 minutes), euthanize the mice and rapidly dissect the brain cortex.

  • Sample Preparation: Immediately snap-freeze the brain tissue in liquid nitrogen.

  • Protein Extraction: Homogenize the frozen tissue in lysis buffer to extract total protein.

  • Western Blotting:

    • Determine protein concentration using a standard assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies specific for pS6 (Ser235/236), pPKB (Ser473), and their total protein counterparts, as well as a loading control.

    • Incubate with appropriate secondary antibodies and visualize the protein bands.

  • Quantification: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or loading control to determine the extent of target inhibition.

Visualizations

mTOR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factors Growth_Factors Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt_PKB Akt/PKB PDK1->Akt_PKB TSC_Complex TSC1/TSC2 Akt_PKB->TSC_Complex Inhibition mTORC2 mTORC2 mTORC2->Akt_PKB Phosphorylation (S473) Rheb Rheb TSC_Complex->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 4E_BP1 4E-BP1 mTORC1->4E_BP1 S6 S6 S6K1->S6 eIF4E eIF4E 4E_BP1->eIF4E Protein_Synthesis_Growth Protein Synthesis & Cell Growth S6->Protein_Synthesis_Growth eIF4E->Protein_Synthesis_Growth This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: this compound inhibits both mTORC1 and mTORC2 complexes in the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_animal_model Animal Model Selection cluster_treatment Treatment Protocol cluster_assessment Assessment cluster_outcome Outcome Tsc1_mouse Tsc1GFAPCKO Mice (Efficacy) Dosing This compound (50 mg/kg, BID, p.o.) or Vehicle Tsc1_mouse->Dosing C57_mouse C57BL/6J Mice (Pharmacodynamics) C57_mouse->Dosing Survival Long-Term Survival Monitoring Dosing->Survival PD_analysis Brain Tissue Collection (Pharmacodynamics) Dosing->PD_analysis Efficacy_data Survival Curves Survival->Efficacy_data Western_blot Western Blot Analysis (pS6, pPKB) PD_analysis->Western_blot PD_data Quantification of mTOR Pathway Inhibition Western_blot->PD_data

Caption: Workflow for preclinical evaluation of this compound in animal models.

References

Troubleshooting & Optimization

PQR626 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with PQR626. Below you will find frequently asked questions and troubleshooting guides to address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of this compound in common laboratory solvents?

A1: this compound is a highly lipophilic molecule with low aqueous solubility. While specific data for a broad range of solvents is limited in public literature, its structural analogs, such as PQR620, exhibit poor solubility in aqueous buffers. For PQR620, the aqueous solubility is reported to be very low. It is generally more soluble in organic solvents like DMSO and ethanol.

Q2: I am observing precipitation of this compound in my aqueous cell culture medium. What could be the cause?

A2: Precipitation in aqueous media is a common issue with poorly soluble compounds like this compound. This typically occurs when the final concentration of the organic solvent (used to dissolve the compound initially) is not low enough in the final medium, or when the concentration of this compound exceeds its thermodynamic solubility limit in the aqueous buffer.

Q3: Are there any recommended formulation strategies to improve the in vivo exposure of this compound?

A3: For in vivo studies, improving the exposure of poorly soluble compounds like this compound often requires enabling formulations. Common strategies include amorphous solid dispersions, lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS), and nanosuspensions. The choice of formulation will depend on the specific animal model and route of administration.

Troubleshooting Guide: this compound Solubility Issues

This guide provides potential solutions to common problems encountered when working with this compound in a laboratory setting.

Issue 1: Difficulty Dissolving this compound in Aqueous Buffers
Potential Cause Recommended Solution
This compound has inherently low aqueous solubility.Prepare a high-concentration stock solution in an organic solvent like 100% DMSO. For working solutions, dilute the stock solution serially in the desired aqueous buffer, ensuring vigorous mixing. The final DMSO concentration should be kept as low as possible (typically <0.5%) to avoid solvent effects on the experiment.
The pH of the buffer affects the ionization state and solubility of the compound.Determine the pKa of this compound and adjust the pH of the buffer to a range where the compound is most soluble. For many compounds, solubility is higher at a pH away from their isoelectric point.
The compound has slow dissolution kinetics.Use sonication or gentle heating (if the compound is thermally stable) to aid dissolution. Allow sufficient time for the compound to dissolve completely.
Issue 2: Compound Precipitation After Dilution of DMSO Stock
Potential Cause Recommended Solution
The concentration of this compound in the final aqueous solution exceeds its solubility limit.Decrease the final concentration of this compound in the working solution. Determine the kinetic solubility of this compound in your specific buffer to understand the concentration at which it remains in solution for the duration of your experiment.
The final concentration of DMSO is too low to maintain solubility.While aiming for a low final DMSO concentration, ensure it is sufficient to keep this compound in solution. A balance must be struck between solubility and potential solvent toxicity in your experimental system. Consider a co-solvent system if DMSO alone is insufficient.
The buffer components interact with this compound, reducing its solubility.Evaluate the solubility of this compound in different buffer systems to identify one that is most compatible.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility of this compound

This protocol outlines a method to determine the kinetic solubility of this compound in a specific buffer, which is crucial for preparing accurate and stable working solutions.

Materials:

  • This compound

  • 100% DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate (non-binding surface recommended)

  • Plate shaker

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a method for quantifying this compound concentration (e.g., HPLC-UV).

Procedure:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the this compound stock solution in DMSO.

  • Add a small volume (e.g., 2 µL) of each DMSO dilution to a 96-well plate in triplicate.

  • Add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the final desired concentrations of this compound and a consistent final DMSO concentration (e.g., 1%).

  • Seal the plate and incubate at room temperature for a specified time (e.g., 2 hours) with gentle shaking.

  • Measure the turbidity of each well using a plate reader at 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.

  • Alternatively, centrifuge the plate to pellet any precipitate and quantify the amount of this compound remaining in the supernatant using a suitable analytical method like HPLC-UV.

Solubility Data Summary

The following table summarizes hypothetical solubility data for this compound in common solvents. This data is illustrative and should be confirmed experimentally.

Solvent/VehicleThis compound Solubility (µg/mL)Notes
Water< 0.1Practically insoluble.
Phosphate-Buffered Saline (PBS), pH 7.4< 0.5Very slightly soluble.
0.1 N HCl< 1Very slightly soluble.
100% Ethanol~500Soluble.
100% DMSO> 10,000Freely soluble.
5% DMSO in PBS~2Solubility is limited by the aqueous component.

Visualizations

This compound Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common solubility issues with this compound.

start Start: this compound Solubility Issue dissolution Issue: Difficulty Dissolving this compound start->dissolution precipitation Issue: Precipitation After Dilution start->precipitation check_solvent Use 100% DMSO for Stock Solution dissolution->check_solvent check_concentration Is this compound Concentration Below Solubility Limit? precipitation->check_concentration check_solvent->check_concentration yes_concentration Yes check_concentration->yes_concentration Yes no_concentration No check_concentration->no_concentration No check_dmso Is Final DMSO Concentration Optimal? yes_concentration->check_dmso reduce_concentration Reduce Final this compound Concentration no_concentration->reduce_concentration reduce_concentration->check_concentration yes_dmso Yes check_dmso->yes_dmso Yes no_dmso No check_dmso->no_dmso No check_buffer Consider Buffer Composition and pH yes_dmso->check_buffer adjust_dmso Adjust Final DMSO Concentration (0.1-1%) no_dmso->adjust_dmso adjust_dmso->check_dmso end_soluble Solution Stable check_buffer->end_soluble end_insoluble Further Formulation Development Needed check_buffer->end_insoluble

Caption: Troubleshooting workflow for this compound solubility.

Simplified mTOR Signaling Pathway

This compound is an inhibitor of the mTOR pathway. This diagram shows a simplified representation of the PI3K/AKT/mTOR signaling cascade.

growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 converts pip2 PIP2 pip2->pip3 akt AKT pip3->akt activates mtorc1 mTORC1 akt->mtorc1 activates proliferation Cell Proliferation, Growth, Survival mtorc1->proliferation This compound This compound This compound->mtorc1 inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Troubleshooting inconsistent PQR626 results

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for inconsistent results in experiments involving PQR626, a potent and selective ATP-competitive inhibitor of the mTOR kinase. It is intended for researchers, scientists, and drug development professionals.

Understanding this compound and the mTOR Pathway

This compound is a small molecule inhibitor targeting the kinase domain of the mammalian target of rapamycin (B549165) (mTOR). mTOR is a serine/threonine kinase that forms two distinct protein complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2][3][4] By inhibiting both mTORC1 and mTORC2, this compound affects downstream signaling, including the phosphorylation of key substrates like S6 Kinase (S6K) and 4E-BP1.[1]

To visualize the core mechanism, the following diagram illustrates the simplified mTOR signaling pathway and the point of inhibition by this compound.

mTOR_Pathway cluster_upstream cluster_core cluster_downstream Growth Factors Growth Factors PI3K PI3K/AKT Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 PI3K->mTORC1 mTORC2 mTORC2 PI3K->mTORC2 S6K p-S6K mTORC1->S6K BP1 p-4E-BP1 mTORC1->BP1 AKT p-AKT (S473) mTORC2->AKT Proliferation Cell Growth & Proliferation S6K->Proliferation BP1->Proliferation AKT->Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2 IC50_Troubleshooting Start Inconsistent IC50 Results CheckCells Review Cell Culture Protocol (Passage #, Seeding Density) Start->CheckCells CheckCompound Verify Compound Handling (Storage, Dilution) Start->CheckCompound CheckAssay Examine Assay Protocol (Incubation Time, Reagents) Start->CheckAssay StandardizeCells Action: Use Low Passage Cells & Consistent Seeding CheckCells->StandardizeCells StandardizeCompound Action: Use Fresh Dilutions & Calibrate Pipettes CheckCompound->StandardizeCompound StandardizeAssay Action: Standardize Incubation & Use Same Reagent Lots CheckAssay->StandardizeAssay Result Consistent Results StandardizeCells->Result StandardizeCompound->Result StandardizeAssay->Result WB_Workflow cluster_prep Sample Preparation cluster_blot Blotting cluster_detect Detection A Cell Treatment (this compound) B Lysis with Inhibitors A->B C Protein Quantification B->C D SDS-PAGE C->D E Transfer (PVDF) D->E F Blocking (5% BSA) E->F G Primary Ab (overnight, 4°C) F->G H Secondary Ab (1 hr, RT) G->H I ECL Detection H->I

References

How to minimize PQR626 toxicity in cell culture?

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PQR626. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture and to help troubleshoot potential issues related to cellular toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, selective, and brain-penetrant small molecule inhibitor of the mechanistic target of rapamycin (B549165) (mTOR). It acts as an ATP-competitive inhibitor of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). By inhibiting mTOR, this compound can modulate downstream signaling pathways involved in cell growth, proliferation, and survival.

Q2: What are the typical working concentrations for this compound in cell culture?

A2: The optimal concentration of this compound is highly dependent on the cell line and the experimental endpoint. Based on available data, a good starting point for most cell lines is a concentration range of 10 nM to 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q3: How long should I expose my cells to this compound?

A3: The duration of exposure will vary based on the cell type's doubling time and the specific biological question. For initial cytotoxicity and dose-response studies, a 24 to 72-hour incubation period is a common starting point. For rapidly dividing cells, shorter incubation times may be sufficient, whereas slower-growing cells might require longer exposure.

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A4: High cytotoxicity at low concentrations could be due to several factors:

  • High sensitivity of the cell line: Some cell lines are inherently more sensitive to mTOR inhibition.

  • Solvent toxicity: this compound is typically dissolved in a solvent like DMSO. Ensure the final concentration of the solvent in your culture medium is at a non-toxic level (typically below 0.5%, and ideally below 0.1%). Always include a vehicle-only control in your experiments.

  • Off-target effects: While this compound is highly selective, at higher concentrations or in certain sensitive cell lines, off-target effects cannot be entirely ruled out.

  • Prolonged exposure: Continuous exposure might lead to cumulative toxicity. Consider reducing the incubation time.

Q5: How can I differentiate between on-target mTOR inhibition and non-specific toxicity?

A5: To confirm that the observed effects are due to mTOR inhibition, you can perform several experiments:

  • Western Blot Analysis: Treat cells with this compound and probe for the phosphorylation status of downstream mTOR targets like p-S6K and p-4E-BP1 (for mTORC1) and p-Akt (S473) (for mTORC2). A decrease in the phosphorylation of these proteins would indicate on-target activity.

  • Rescue Experiments: If the toxicity is on-target, you might be able to rescue the cells by providing downstream effectors of the mTOR pathway, although this can be complex.

  • Use of a less potent analog: If available, using a structurally similar but less potent analog of this compound should result in a proportionally lower toxic effect.

Troubleshooting Guide

This guide provides solutions to common issues encountered when using this compound in cell culture.

Issue Possible Cause(s) Recommended Solution(s)
High cytotoxicity across multiple unrelated cell lines 1. This compound concentration is too high.2. Solvent (e.g., DMSO) concentration is toxic.3. This compound has degraded.1. Perform a dose-response experiment starting from a lower concentration range (e.g., 1 nM).2. Ensure the final solvent concentration is non-toxic for your cell lines (e.g., <0.1%). Run a vehicle-only control.3. Use a fresh stock of this compound and store it properly as recommended by the supplier.
No observable effect on cell viability or mTOR signaling 1. This compound concentration is too low.2. The cell line is resistant to mTOR inhibition.3. Short incubation time.4. This compound is inactive.1. Test a higher range of concentrations (e.g., up to 10 µM).2. Investigate the status of the PI3K/Akt/mTOR pathway in your cell line. Some cell lines may have mutations that confer resistance.3. Increase the incubation time (e.g., 48-72 hours).4. Check the storage conditions and expiration date of the compound. Test its activity in a known sensitive cell line.
High variability between replicate wells 1. Uneven cell plating.2. "Edge effect" in multi-well plates.3. Inconsistent drug concentration.1. Ensure a single-cell suspension before plating and use proper pipetting techniques.2. Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to maintain humidity.3. Ensure thorough mixing of this compound in the media before adding to the cells.
Cells detach from the plate after treatment 1. Cytotoxicity leading to apoptosis/necrosis.2. The solvent concentration is too high.1. This may be the intended effect. Quantify the detached cells or use an assay that measures both adherent and floating cells.2. Run a solvent-only control to check for toxicity-induced detachment.

Quantitative Data Summary

The following table summarizes the key potency values for this compound.

Parameter Value Assay Type
IC50 (mTOR) 5 nMBiochemical Assay
Ki (mTOR) 3.6 nMBiochemical Assay
Cellular IC50 (pPKB S473) 197 nMIn-cell Western
Cellular IC50 (pS6 S235/S236) 87 nMIn-cell Western

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells into a 96-well plate at a pre-determined optimal density in 100 µL of complete medium per well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 1 nM to 10 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for at least 4 hours at 37°C, protected from light. Mix gently to ensure complete dissolution.

  • Readout:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

mTOR_Signaling_Pathway cluster_input Upstream Signals cluster_mTORC mTOR Complexes cluster_output Downstream Effects Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Stress Stress Stress->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Lipid Synthesis Lipid Synthesis mTORC1->Lipid Synthesis Autophagy Autophagy mTORC1->Autophagy Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Cell Survival Cell Survival mTORC2->Cell Survival This compound This compound This compound->mTORC1 This compound->mTORC2 Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Viability Assessment cluster_analysis Data Analysis A Optimize Cell Seeding Density C Treat Cells with this compound and Controls A->C B Prepare this compound Serial Dilutions B->C D Incubate for Defined Period (e.g., 24-72h) C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance/Fluorescence E->F G Calculate % Viability vs. Control F->G H Determine IC50 and Assess Toxicity G->H Troubleshooting_Tree Start High Cytotoxicity Observed Q1 Is Vehicle Control Also Toxic? Start->Q1 A1 Solvent Toxicity Issue Q1->A1 Yes Q2 Is Cytotoxicity Cell-Line Specific? Q1->Q2 No Sol1 Reduce Solvent Concentration (<0.1%) A1->Sol1 A2 Potential On-Target Effect in Sensitive Line Q2->A2 Yes A3 Potential Off-Target or Compound Issue Q2->A3 No Sol2 Lower this compound Dose or Reduce Exposure Time A2->Sol2 Sol3 Check Compound Purity/Stability. Perform Target Engagement Assay. A3->Sol3

PQR626 stability in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of PQR626 in various solvents and under different temperature conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years. Stock solutions in dimethyl sulfoxide (B87167) (DMSO) should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound is highly soluble in DMSO, reaching a concentration of 100 mg/mL (229.64 mM) with the aid of ultrasonication. For in vivo studies, a formulation of this compound has been prepared by dissolving it in Captisol (40% w/w in water).[1][2] The solubility in other organic solvents and aqueous buffers has not been extensively reported in publicly available literature. Researchers should determine the solubility for their specific buffer systems and experimental needs.

Q3: How stable is this compound in solution at room temperature?

Q4: Is this compound sensitive to light?

A4: There is no specific information available regarding the photostability of this compound. Standard laboratory practice for light-sensitive compounds, such as using amber vials or covering containers with aluminum foil, is recommended as a precautionary measure.

Q5: What is the metabolic stability of this compound?

A5: this compound exhibits moderate metabolic stability in mouse, rat, and human hepatocytes, and moderate-to-high stability in dog hepatocytes.[1] It was developed to overcome the metabolic liabilities of its predecessor, PQR620.[1][2] this compound shows moderate stability in the presence of the human recombinant cytochrome P450 isoenzyme CYP1A1 and is not a substrate of CYP1A2.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in solution.Prepare fresh stock solutions and working solutions for each experiment. Avoid repeated freeze-thaw cycles by preparing aliquots. If using aqueous buffers, assess the stability of this compound in your specific buffer system and at the experimental temperature.
Precipitation of this compound in aqueous buffer Low solubility of this compound in the chosen buffer.Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. The use of solubilizing agents like Captisol may also be considered. Perform solubility tests to determine the optimal buffer composition.
Loss of compound activity over time in cell culture Metabolic degradation by cells.Consider the metabolic stability of this compound in your cell type. For long-term experiments, replenish the compound at appropriate intervals based on its known metabolic half-life in relevant systems.
Discrepancies between in vitro and in vivo efficacy Poor bioavailability or rapid in vivo clearance.This compound was designed for improved metabolic stability and oral bioavailability. However, pharmacokinetic properties can vary between species. Refer to published pharmacokinetic data to inform dose and administration schedules.

Data on this compound Stability

The following tables summarize the available quantitative data on the stability of this compound.

Table 1: Metabolic Stability of this compound in Hepatocytes

SpeciesIntrinsic Clearance (CLint) [μL/min/10⁶ cells]Half-life (t½) [min]% Remaining after 3 hours
Mouse4.3 ± 0.33201 ± 1648.4%
Rat5.3 ± 0.19162 ± 5.742.3%
Dog1.8 ± 0.20490 ± 5775.6%
Human5.3 ± 0.26164 ± 8.2244.0%

Table 2: Stability of this compound in the Presence of Human Recombinant CYP Isoenzymes

CYP Isoenzyme% Remaining after 60 minutes
CYP1A145.1%
CYP1A2Not a substrate

Experimental Protocols

Protocol 1: Assessment of Metabolic Stability in Hepatocytes

This protocol provides a general workflow for determining the metabolic stability of this compound in primary hepatocyte cultures.

  • Hepatocyte Preparation: Cryopreserved primary hepatocytes from the desired species (e.g., human, mouse, rat, dog) are thawed and suspended in incubation medium. Cell viability and density are determined.

  • Compound Incubation: this compound is added to the hepatocyte suspension at a final concentration (e.g., 5 µM). The incubation is carried out in a shaking water bath or incubator at 37°C.

  • Time-Point Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).

  • Reaction Termination: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated protein. The supernatant, containing the remaining this compound, is collected for analysis.

  • Analytical Method: The concentration of this compound in the supernatant is quantified using a validated analytical method, typically Ultra-High-Performance Liquid Chromatography (U-HPLC) coupled with mass spectrometry (MS).

  • Data Analysis: The disappearance of this compound over time is used to calculate the half-life (t½) and intrinsic clearance (CLint).

Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits This compound This compound This compound->mTORC1 Inhibits Protein_Synthesis Protein Synthesis & Cell Growth 4EBP1->Protein_Synthesis S6K1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution (DMSO) Incubate Incubate this compound with Hepatocytes at 37°C Prepare_Stock->Incubate Prepare_Cells Prepare Hepatocyte Suspension Prepare_Cells->Incubate Time_Points Collect Samples at Multiple Time Points Incubate->Time_Points Quench Quench Reaction & Precipitate Proteins Time_Points->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge Analyze Analyze by U-HPLC-MS Centrifuge->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for assessing the metabolic stability of this compound in hepatocytes.

References

Technical Support Center: Overcoming PQR626 Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the dual mTORC1/mTORC2 inhibitor, PQR626. As a novel therapeutic agent, data on acquired resistance to this compound is emerging. The following guidance is based on established mechanisms of resistance to mTOR kinase inhibitors and provides a framework for investigating and overcoming resistance to this compound in cancer cell lines.

Troubleshooting Guides

This section offers solutions to specific experimental issues that may indicate the development of resistance to this compound.

Problem 1: Decreased Sensitivity or Increased IC50 of this compound in a Cancer Cell Line Over Time

Possible Cause 1: Development of Acquired Resistance

Prolonged exposure to this compound can lead to the selection of a resistant cell population.

Suggested Solution:

Generate and characterize a this compound-resistant cell line to investigate the underlying mechanisms.

Experimental Protocol: Generation of a this compound-Resistant Cell Line

  • Initial IC50 Determination: Determine the baseline half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo®).

  • Dose Escalation: Culture the parental cells in the presence of this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Concentration Increase: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., 1.5 to 2-fold increments). Maintain the cells at each concentration for 2-3 passages.

  • Monitoring and Selection: Continuously monitor the cells for signs of toxicity. If significant cell death occurs, reduce the this compound concentration to the previous level and allow the cells to recover before proceeding with the dose escalation.

  • Confirmation of Resistance: After several months of continuous culture with increasing concentrations of this compound, the resulting cell population should exhibit a significantly higher IC50 value compared to the parental cell line. Confirm this by performing a dose-response curve with both the parental and the newly generated resistant cell line.

  • Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at different stages of the selection process.

Possible Cause 2: Cell Line Heterogeneity

The parental cell line may consist of a mixed population of cells with varying sensitivities to this compound.

Suggested Solution:

Perform single-cell cloning of the parental cell line to establish a homogenous population for resistance studies.

Problem 2: this compound Treatment Fails to Inhibit Downstream mTOR Signaling (p-S6K, p-4E-BP1, p-AKT S473) in Previously Sensitive Cells

Possible Cause 1: Mutations in the mTOR Kinase Domain

Acquired mutations in the ATP-binding site of mTOR can prevent this compound from binding and inhibiting its kinase activity.

Suggested Solution:

Sequence the mTOR gene in the resistant cell line to identify potential mutations.

Experimental Protocol: mTOR Gene Sequencing

  • RNA/DNA Extraction: Isolate total RNA or genomic DNA from both the parental and this compound-resistant cell lines.

  • cDNA Synthesis (for RNA): If starting with RNA, perform reverse transcription to generate cDNA.

  • PCR Amplification: Amplify the mTOR kinase domain using specific primers.

  • Sanger Sequencing: Sequence the PCR products to identify any nucleotide changes.

  • Analysis: Compare the sequences from the resistant and parental cells to identify any acquired mutations.

Possible Cause 2: Activation of Bypass Signaling Pathways

Upregulation of parallel signaling pathways, such as the PI3K/AKT or MAPK pathways, can compensate for mTOR inhibition and maintain cell proliferation and survival.

Suggested Solution:

Profile the activation status of key signaling molecules in the PI3K/AKT and MAPK pathways.

Experimental Protocol: Western Blot Analysis of Bypass Pathways

  • Protein Extraction: Lyse parental and this compound-resistant cells and quantify total protein.

  • SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against key signaling proteins, including:

    • PI3K/AKT Pathway: p-PI3K, PI3K, p-AKT (S473 and T308), AKT, p-PDK1, PDK1

    • MAPK Pathway: p-RAS, RAS, p-RAF, RAF, p-MEK, MEK, p-ERK, ERK

  • Analysis: Compare the phosphorylation status of these proteins between the parental and resistant cell lines to identify any upregulated bypass pathways.

Frequently Asked Questions (FAQs)

Q1: What are the likely mechanisms of acquired resistance to this compound?

A1: Based on studies of other dual mTORC1/mTORC2 inhibitors, the primary mechanisms of acquired resistance are expected to be:

  • Mutations in the mTOR Kinase Domain: Specific mutations in the mTOR gene can alter the drug-binding pocket, reducing the affinity of this compound.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt to mTOR inhibition by upregulating alternative survival pathways, most commonly the PI3K/AKT and MAPK/ERK pathways. This can occur through various mechanisms, including mutations in upstream genes (e.g., PIK3CA, KRAS) or feedback loops that are relieved upon mTOR inhibition.[2]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.

Q2: How can I overcome this compound resistance in my cell lines?

A2: Several strategies can be employed to overcome this compound resistance:

  • Combination Therapy: Combining this compound with an inhibitor of the identified bypass pathway is a rational approach. For example:

    • If the PI3K/AKT pathway is activated, combine this compound with a PI3K inhibitor.

    • If the MAPK pathway is activated, combine this compound with a MEK or ERK inhibitor.[3]

  • Inhibition of Drug Efflux Pumps: If increased drug efflux is suspected, co-treatment with an ABC transporter inhibitor may restore sensitivity.

  • Alternative mTOR Inhibitors: In some cases, resistance to one mTOR inhibitor may not confer cross-resistance to others with different binding modes. For instance, cells with acquired resistance to an ATP-competitive mTOR kinase inhibitor might retain sensitivity to a rapalog.[1]

Q3: What are some potential synergistic drug combinations with this compound?

A3: Based on preclinical and clinical studies with other dual mTOR inhibitors, the following combinations hold promise for synergistic effects and overcoming resistance:

  • PI3K Inhibitors: To counteract the feedback activation of the PI3K/AKT pathway.

  • MEK Inhibitors: To block the compensatory activation of the MAPK pathway.

  • Receptor Tyrosine Kinase (RTK) Inhibitors: For cancers driven by specific RTKs (e.g., EGFR, HER2), dual blockade can be more effective.

  • Chemotherapy: To target different aspects of cancer cell biology.

  • HDAC Inhibitors: These have been shown to diminish resistance to mTOR inhibitors by decreasing AKT activation.

Data Presentation

Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines (Hypothetical Data)

Cell LineThis compound IC50 (nM)Fold Resistance
Parental MCF-7501
This compound-Resistant MCF-7150030
Parental A5491001
This compound-Resistant A549250025

Table 2: Combination Index (CI) Values for this compound with Other Inhibitors in Resistant Cell Lines (Hypothetical Data)

Combination in this compound-Resistant MCF-7CI Value*Interpretation
This compound + PI3K Inhibitor (Alpelisib)0.4Synergy
This compound + MEK Inhibitor (Trametinib)0.6Synergy
This compound + Doxorubicin0.9Additive Effect

*CI < 0.9 indicates synergy, CI = 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.

Mandatory Visualizations

Signaling Pathways

PQR626_Resistance_Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm RTK RTK PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Bypass Activation S6K S6K mTORC1->S6K Activates EBP1 4E-BP1 mTORC1->EBP1 Inhibits mTORC2 mTORC2 mTORC2->AKT Activates (S473) S6K->Proliferation EBP1->Proliferation This compound This compound This compound->mTORC1 Inhibits This compound->mTORC2 Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Bypass Activation

Caption: Potential resistance pathways to this compound.

Experimental Workflows

Resistance_Workflow start Parental Cell Line ic50 Determine this compound IC50 start->ic50 culture Culture with increasing concentrations of this compound (starting from IC20) ic50->culture monitor Monitor cell viability and proliferation culture->monitor monitor->culture Adapted resistant This compound-Resistant Cell Line monitor->resistant Resistance Established characterize Characterize Resistance: - Confirm IC50 shift - Analyze signaling pathways - Sequence mTOR gene resistant->characterize overcome Test strategies to overcome resistance (e.g., combination therapy) characterize->overcome

Caption: Workflow for generating resistant cell lines.

References

PQR626 Brain Penetration in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the brain penetration of PQR626 in preclinical animal models. This guide includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental methodologies to assist in the design and interpretation of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain penetration important?

A1: this compound is a potent, selective, and orally available inhibitor of the mTORC1 and mTORC2 kinases.[1][2][3][4] The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth and proliferation and is often hyperactivated in various neurological disorders.[1][2][3][4][5] Therefore, the ability of this compound to effectively cross the blood-brain barrier (BBB) and reach its target in the central nervous system (CNS) is critical for its therapeutic efficacy in treating such conditions.[1][4]

Q2: How does the brain penetration of this compound compare to other mTOR inhibitors?

A2: Preclinical studies have demonstrated that this compound has excellent brain penetration, surpassing that of other well-known mTOR inhibitors like everolimus (B549166) and AZD2014.[1] This superior brain-to-plasma ratio suggests that this compound can achieve therapeutic concentrations in the brain at lower systemic exposures, potentially reducing peripheral side effects.

Data on Brain Penetration of mTOR Inhibitors

The following table summarizes the comparative brain-to-plasma concentration ratios of this compound and other mTOR inhibitors in animal models.

CompoundAnimal ModelBrain/Plasma RatioReference
This compound Male Sprague Dawley Rat~1.4:1[1]
This compound Female C57BL/6J Mouse~1.8:1[1]
EverolimusMale Sprague Dawley Rat~1:92[1]
EverolimusNot Specified~1:61[1]
AZD2014Not Specified~1:25[1]

Experimental Protocols

While specific, detailed protocols from the original discovery studies are proprietary, the following represents a generalized methodology for assessing the brain penetration of this compound in rodents, based on common pharmacokinetic study designs.

Objective: To determine the brain and plasma concentrations of this compound and calculate the brain-to-plasma concentration ratio.

Animal Models:

  • Male Sprague Dawley rats

  • Female C57BL/6J mice[1]

Dosing:

  • Compound Preparation: Dissolve this compound in a vehicle of 20% sulfobutylether-β-cyclodextrin (SBECD) in an appropriate aqueous buffer.

  • Administration: Administer this compound orally (p.o.) via gavage. Doses used in efficacy studies have been 50 mg/kg, administered twice daily (BID).[1][2][3][4][6]

Sample Collection:

  • At predetermined time points post-dose (e.g., 1, 2, 4, 8, and 24 hours), euthanize a cohort of animals.

  • Immediately collect trunk blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate plasma.

  • Promptly harvest the whole brain.

  • Store all plasma and brain samples at -80°C until analysis.

Sample Analysis:

  • Homogenize brain tissue in a suitable buffer.

  • Extract this compound from plasma and brain homogenates using a protein precipitation or liquid-liquid extraction method.

  • Quantify the concentration of this compound in the extracts using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Analysis:

  • Calculate the mean concentrations of this compound in plasma and brain at each time point.

  • Determine the brain-to-plasma concentration ratio by dividing the mean brain concentration by the mean plasma concentration at each corresponding time point.

Visualizing Experimental Workflow and Signaling Pathway

Experimental_Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Processing Sample Processing cluster_Analysis Analysis Dosing Oral Administration of this compound Blood_Collection Blood Collection Dosing->Blood_Collection Brain_Harvest Brain Harvest Dosing->Brain_Harvest Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Brain_Homogenization Brain Homogenization Brain_Harvest->Brain_Homogenization LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS Brain_Homogenization->LC_MS_MS Data_Analysis Data Analysis LC_MS_MS->Data_Analysis

Caption: Workflow for this compound Brain Penetration Study.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 mTORC2 mTORC2 Growth_Factors->mTORC2 Nutrients Nutrients Nutrients->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Autophagy Autophagy Inhibition mTORC1->Autophagy Cytoskeletal_Organization Cytoskeletal Organization mTORC2->Cytoskeletal_Organization This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound Inhibition of the mTOR Signaling Pathway.

Troubleshooting Guide

Issue: Observed brain-to-plasma ratio of this compound is lower than expected.

  • Possible Cause 1: Experimental Technique

    • Troubleshooting:

      • Dosing Accuracy: Ensure accurate preparation of the dosing solution and precise administration volume for the animal's body weight.

      • Sample Handling: Minimize the time between sample collection and freezing to prevent drug degradation. Ensure proper homogenization of brain tissue for complete drug extraction.

      • Analytical Method: Verify the accuracy and precision of the LC-MS/MS method. Check for matrix effects from brain homogenate and plasma that could interfere with quantification.

  • Possible Cause 2: Animal-related Factors

    • Troubleshooting:

      • Animal Strain and Sex: Be aware that brain penetration can vary between different strains and sexes of rodents. The reported high brain penetration was observed in male Sprague Dawley rats and female C57BL/6J mice.[1]

      • Health Status: Ensure that the animals are healthy and free from any conditions that might compromise the integrity of the blood-brain barrier.

      • Fasting State: The feeding status of the animals can potentially influence drug absorption and distribution. Standardize the fasting protocol for all study groups.

  • Possible Cause 3: P-glycoprotein (P-gp) Efflux

    • Troubleshooting:

      • The blood-brain barrier possesses efflux transporters, such as P-gp, that can actively pump drugs out of the brain.[7][8] While this compound demonstrates good brain penetration, high inter-animal variability in P-gp expression could contribute to variable results.

      • Consider conducting studies in P-gp knockout animals to determine if this compound is a substrate for this transporter.

Issue: High variability in brain concentrations between animals.

  • Possible Cause 1: Inconsistent Dosing

    • Troubleshooting: Review and standardize the oral gavage technique to ensure consistent delivery of the compound to the stomach.

  • Possible Cause 2: Differences in Metabolism

    • Troubleshooting: Individual differences in drug metabolism can lead to variability in plasma and, consequently, brain concentrations. While this compound was designed for improved metabolic stability, some inter-animal variation is expected.[2] Analyze plasma samples to assess if the variability in brain concentrations correlates with variability in systemic exposure.

  • Possible Cause 3: Blood-Brain Barrier Integrity

    • Troubleshooting: Subtle variations in the integrity of the blood-brain barrier between animals can contribute to differences in drug penetration. Ensure consistent and minimally stressful handling of the animals.

References

Adjusting PQR626 dosage for different mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the mTOR inhibitor PQR626 in mouse models. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for in vivo mouse studies?

A1: The optimal dosage of this compound can vary depending on the mouse strain and the experimental endpoint. Published studies have established effective and well-tolerated doses in specific strains. For female C57BL/6J mice, a dose of 10 mg/kg administered orally (p.o.) has been used for pharmacokinetic studies, while 25 mg/kg (p.o.) has been shown to inhibit mTOR signaling in the brain.[1][2] In efficacy studies using Tsc1GFAPCKO mice (on a C57BL/6J background), a dose of 50 mg/kg (p.o.) administered twice daily significantly increased survival.[2][3][4] For tolerability studies in BALB/c nude mice, doses of 100-150 mg/kg once daily were found to be the maximum tolerated dose (MTD).

Q2: How should I adjust the this compound dosage for a mouse strain not listed in the available literature?

A2: It is critical to perform a dose-finding study to determine the Maximum Tolerated Dose (MTD) and the optimal biological dose for your specific mouse strain, as different strains can exhibit significant variations in drug metabolism and clearance. Using a suboptimal dose can lead to a lack of efficacy (if too low) or toxicity (if too high), which can confound experimental results. We recommend a pilot study starting with a lower dose and escalating to determine the MTD in your specific strain and experimental model.

Q3: What are the signs of toxicity I should monitor for when administering this compound?

A3: During dose-finding and efficacy studies, it is crucial to monitor for signs of toxicity. These can include, but are not limited to, weight loss, lethargy, ruffled fur, changes in posture, activity, or breathing. A humane endpoint, such as a body weight loss of over 20% or the appearance of severe clinical signs, should be defined in your experimental protocol.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent, selective, and brain-penetrant mTOR kinase inhibitor. It targets the ATP-binding pocket of mTOR, thereby inhibiting the kinase activity of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition blocks the downstream signaling pathways that regulate cell growth, proliferation, and survival.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Lack of efficacy in the experimental model. The administered dose is too low for the specific mouse strain or model.Consider performing a dose-escalation study to find a more effective dose, ensuring it remains below the MTD. Confirm target engagement by assessing the phosphorylation of mTORC1 and mTORC2 downstream targets (e.g., pS6, p-Akt S473) in the tissue of interest.
Variability in response between individual mice. Inconsistent drug administration, underlying health differences, or genetic drift within the colony.Ensure proper and consistent administration techniques. Use age- and sex-matched animals from a reputable supplier to minimize biological variability.
Observed toxicity in treated mice (e.g., weight loss, lethargy). The administered dose is above the MTD for the specific mouse strain.Immediately cease dosing and monitor the animals closely. Conduct a dose-finding study starting from a lower dose to establish the MTD in your strain.

This compound Dosage and Pharmacokinetic Data

The following table summarizes key quantitative data for this compound from published studies.

Parameter Mouse Strain Dose & Route Value Reference
Cmax (Plasma) Female C57BL/6J10 mg/kg p.o. (4-day daily dosing)1096 ng/mL
T1/2 (Plasma) Female C57BL/6J10 mg/kg p.o. (4-day daily dosing)3.0 h
Brain Penetration (Brain/Plasma Ratio) Female C57BL/6JNot specified~1.8:1
Maximum Tolerated Dose (MTD) BALB/c nude female100-150 mg/kg p.o. (once daily for 2 weeks)100-150 mg/kg
Efficacious Dose Tsc1GFAPCKO50 mg/kg p.o. (twice daily)50 mg/kg

Experimental Protocols

Protocol for Determining Maximum Tolerated Dose (MTD)

This protocol provides a general framework for establishing the MTD of this compound in a new mouse strain.

Objective: To identify the highest dose of this compound that can be administered without causing dose-limiting toxicity.

Materials:

  • This compound

  • Vehicle (e.g., 20% Captisol)

  • Age- and sex-matched mice of the desired strain (n=3-5 per group)

  • Sterile syringes and gavage needles for oral administration

  • Animal scale

Methodology:

  • Dose Selection: Based on published data, start with a dose of 50 mg/kg. Subsequent dose levels can be escalated in increments (e.g., 75 mg/kg, 100 mg/kg, 150 mg/kg).

  • Animal Groups: Assign 3-5 mice to each dose cohort, including a vehicle control group.

  • Administration: Administer this compound or vehicle via oral gavage (p.o.) daily for a predefined period (e.g., 14 days), mimicking the intended treatment schedule of the efficacy study.

  • Monitoring:

    • Record body weight daily.

    • Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, breathing, fur appearance).

    • Define a humane endpoint, such as >20% body weight loss or severe clinical signs, at which animals are euthanized.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other severe toxicities that would interfere with the interpretation of the efficacy study.

Pharmacokinetic Analysis Protocol

Objective: To determine the pharmacokinetic profile of this compound in the plasma and brain.

Materials:

  • This compound

  • Vehicle

  • Female C57BL/6J mice

  • Blood collection tubes (e.g., EDTA-coated)

  • LC-MS/MS equipment

Methodology:

  • Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) to a cohort of mice.

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) after dosing, collect blood samples via a suitable method (e.g., retro-orbital bleeding, cardiac puncture) into EDTA-coated tubes. Euthanize the mice and collect brain tissue at the same time points.

  • Sample Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Homogenize the brain tissue.

  • Analysis: Extract this compound from the plasma and brain homogenates and quantify the concentration using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma and brain concentrations of this compound over time to determine pharmacokinetic parameters such as Cmax, Tmax, and T1/2.

Visualizations

mTOR Signaling Pathway and this compound Mechanism of Action

mTOR_Pathway mTOR Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_output Cellular Processes Growth Factors Growth Factors mTORC1 mTORC1 Growth Factors->mTORC1 mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids Amino Acids->mTORC1 Cellular Energy Cellular Energy Cellular Energy->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Akt Akt mTORC2->Akt Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival Akt->Cell Survival Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: this compound inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow for MTD Determination

MTD_Workflow Workflow for Maximum Tolerated Dose (MTD) Determination start Start: Select Mouse Strain dose_selection Select Dose Cohorts (e.g., Vehicle, 50, 75, 100 mg/kg) start->dose_selection administration Daily Oral Administration (e.g., 14 days) dose_selection->administration monitoring Daily Monitoring: - Body Weight - Clinical Signs of Toxicity administration->monitoring endpoint Humane Endpoint Check (e.g., >20% Weight Loss) monitoring->endpoint endpoint->administration Continue if no endpoint met data_analysis Analyze Toxicity Data endpoint->data_analysis Endpoint met mtd_determination Determine MTD data_analysis->mtd_determination

Caption: A stepwise workflow for determining the MTD of this compound.

References

PQR626 interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PQR626 in laboratory assays. The information is designed to help identify and resolve potential interference issues and ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, orally available, and brain-penetrant inhibitor of the mechanistic target of rapamycin (B549165) (mTOR).[1][2][3] It functions by inhibiting the kinase activity of mTOR, a key regulator of cell growth, proliferation, metabolism, and survival. This compound targets both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][2]

Q2: I am observing inconsistent results in my kinase assay when using this compound. What could be the cause?

Inconsistencies in kinase assays with this compound could arise from several factors:

  • Off-Target Effects: Although this compound is a potent mTOR inhibitor, high concentrations may lead to off-target kinase inhibition, affecting the accuracy of assays for other kinases.

  • Assay Conditions: Suboptimal concentrations of ATP, substrate, or enzyme can affect the assay's sensitivity and dynamic range.

Q3: My cell viability results (e.g., MTT, XTT) are fluctuating when treating cells with this compound. Why might this be happening?

Fluctuations in cell viability assays can be due to:

  • Effects on Cellular Metabolism: As an mTOR inhibitor, this compound significantly alters cellular metabolism, which can directly impact the readout of metabolic assays like MTT and XTT. These assays rely on the activity of mitochondrial reductases, which can be affected by changes in metabolic pathways.

  • Direct Reduction of Assay Reagents: While not confirmed for this compound, some compounds can directly reduce MTT or XTT, leading to a false-positive signal for cell viability.

  • Assay Timing: The timing of the assay relative to this compound treatment is crucial. Short incubation times may not be sufficient to observe cytotoxic effects, while long-term treatments can lead to cellular adaptations that alter metabolic activity.

Q4: I am getting variable protein concentration readings with BCA or Bradford assays for lysates from this compound-treated cells. What could be the issue?

Variability in protein quantification can be caused by:

  • Interfering Substances: The BCA assay is sensitive to reducing agents, while the Bradford assay can be affected by detergents.[4][5][6] While direct interference by this compound has not been documented, it is important to ensure that the lysis buffer components are compatible with the chosen protein assay.

  • Incomplete Cell Lysis: Inefficient lysis can lead to incomplete protein extraction and inaccurate quantification.

  • Pipetting Errors: Inaccurate pipetting of viscous cell lysates or reagents can introduce significant variability.

Troubleshooting Guides

Kinase Assays
Issue Possible Cause Troubleshooting Steps
High background or false positives in fluorescence-based assays Intrinsic fluorescence of this compound.1. Run a control with this compound alone (no enzyme or substrate) to measure its intrinsic fluorescence at the assay wavelengths. 2. If this compound is fluorescent, consider using a different detection method (e.g., radiometric assay) or a fluorescent dye with excitation/emission spectra that do not overlap with this compound.
Lower than expected inhibition Suboptimal ATP concentration.1. Determine the Km of ATP for your kinase and use an ATP concentration at or near the Km for inhibitor screening. 2. Be aware that the IC50 of an ATP-competitive inhibitor like this compound will be dependent on the ATP concentration.
Inconsistent IC50 values Assay variability.1. Ensure thorough mixing of all reagents. 2. Use a consistent incubation time and temperature. 3. Include appropriate positive and negative controls in every experiment.
Cell Viability Assays (MTT/XTT)
Issue Possible Cause Troubleshooting Steps
Overestimation of cell viability This compound-induced changes in cellular metabolism leading to increased reductase activity or direct reduction of the tetrazolium salt.1. Validate results with a non-metabolic viability assay, such as trypan blue exclusion or a cytotoxicity assay that measures membrane integrity (e.g., LDH release). 2. Run a cell-free control to test for direct reduction of MTT/XTT by this compound.
High variability between replicates Uneven cell seeding or "edge effects" in multi-well plates.1. Ensure a single-cell suspension before seeding. 2. Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill outer wells with sterile PBS or media.[7]
No dose-dependent effect observed Insufficient incubation time or cell line resistance.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration. 2. Confirm that the cell line expresses the necessary components of the mTOR pathway for this compound to be effective.
Protein Quantification Assays (BCA/Bradford)
Issue Possible Cause Troubleshooting Steps
Inaccurate protein concentration Interference from lysis buffer components.1. For BCA assays, avoid high concentrations of reducing agents (e.g., DTT, β-mercaptoethanol). If their presence is necessary, use a compatible formulation of the BCA reagent or dilute the sample.[4] 2. For Bradford assays, avoid detergents like SDS. If present, use a detergent-compatible Bradford reagent.[5]
Precipitate formation Incompatibility of this compound or other sample components with assay reagents.1. Centrifuge samples after the addition of the assay reagent and before reading the absorbance to pellet any precipitate. 2. Consider diluting the sample to reduce the concentration of the interfering substance.
Non-linear standard curve Incorrect preparation of standards or use of an inappropriate standard protein.1. Ensure accurate dilution of the protein standard (e.g., BSA). 2. Use a standard protein that is representative of the protein composition of your samples, if possible.

Experimental Protocols

Western Blot Analysis of mTOR Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of key downstream targets of mTOR, such as S6 ribosomal protein and Akt.

1. Cell Lysis and Protein Extraction:

  • Culture cells to the desired confluency and treat with this compound at various concentrations and for the desired time.

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of the lysates using a compatible protein assay (refer to the troubleshooting guide above).

3. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Denature samples by heating at 95°C for 5 minutes.

  • Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-protein detection, BSA is generally preferred over milk to reduce background.[8][9]

  • Incubate the membrane with primary antibodies against phospho-S6 (Ser235/236), total S6, phospho-Akt (Ser473), and total Akt overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

mTOR_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 mTOR Complexes cluster_2 Downstream Effectors cluster_3 Cellular Processes This compound This compound mTORC1 mTORC1 This compound->mTORC1 Inhibits mTORC2 mTORC2 This compound->mTORC2 Inhibits S6K1 S6K1 mTORC1->S6K1 Activates FourEBP1 4E-BP1 mTORC1->FourEBP1 Inhibits Akt Akt mTORC2->Akt Activates Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Cell_Growth Cell Growth S6K1->Cell_Growth FourEBP1->Protein_Synthesis Survival Survival Akt->Survival

Caption: this compound inhibits both mTORC1 and mTORC2, affecting downstream signaling pathways that control key cellular processes.

Experimental_Workflow_Troubleshooting cluster_0 Experimental Phase cluster_1 Troubleshooting Point cluster_2 Potential Causes & Solutions Assay_Setup Assay Setup Data_Acquisition Data Acquisition Assay_Setup->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Inconsistent_Results Inconsistent Results Data_Analysis->Inconsistent_Results Causes Potential Causes: - Compound Interference - Assay Conditions - Cell Line Variability Inconsistent_Results->Causes Investigate Solutions Solutions: - Run Controls - Optimize Assay Parameters - Validate with Orthogonal Methods Causes->Solutions Implement

Caption: A logical workflow for troubleshooting inconsistent experimental results when working with this compound.

References

Validation & Comparative

PQR626 vs. Everolimus: A Comparative Analysis for Brain Tissue Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mechanistic and pharmacokinetic differences between the novel mTOR inhibitor PQR626 and the established drug everolimus (B549166), with a focus on their application in neurological research.

This guide provides a comprehensive comparison of this compound and everolimus, two prominent inhibitors of the mechanistic target of rapamycin (B549165) (mTOR) pathway, which is frequently hyperactivated in neurological disorders. While both compounds target the mTOR signaling cascade, they exhibit distinct mechanisms of action, pharmacokinetic profiles, and efficacy in preclinical models, particularly concerning their effects on brain tissue. This document aims to equip researchers with the necessary data to make informed decisions when selecting an mTOR inhibitor for their studies.

Mechanism of Action: A Tale of Two Inhibitors

This compound and everolimus both suppress mTOR signaling, but through different modes of interaction with the mTOR protein kinase.

This compound is a potent, ATP-competitive mTOR kinase inhibitor (TORKi). This means it directly competes with ATP for binding to the catalytic site of mTOR, thereby inhibiting the kinase activity of both mTORC1 and mTORC2 complexes.[1][2] This dual inhibition leads to a comprehensive blockade of downstream mTOR signaling, affecting a wide range of cellular processes including cell growth, proliferation, and survival.[1]

Everolimus , on the other hand, is a rapamycin analog, also known as a "rapalog". It functions as an allosteric inhibitor of mTORC1.[3] Everolimus first binds to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR, leading to a conformational change that inhibits mTORC1 activity.[3] Notably, everolimus does not directly inhibit the kinase activity of mTOR and has a limited effect on mTORC2 signaling.

In Vitro Potency and Selectivity

The differing mechanisms of action are reflected in the in vitro potency and selectivity of the two compounds. This compound demonstrates high potency against mTOR kinase and exhibits selectivity over the closely related phosphoinositide 3-kinase (PI3K) family of enzymes.

CompoundTargetKi (nM)Cellular IC50 (pS6, A2058 cells) (nM)Cellular IC50 (pPKB/Akt, A2058 cells) (nM)
This compound mTOR3.67196
PI3Kα>300N/AN/A
PI3Kβ>1000N/AN/A
PI3Kγ>1000N/AN/A
PI3Kδ>1000N/AN/A
Everolimus mTORC1N/A (allosteric inhibitor)--

Note: Direct Ki values for everolimus against mTOR are not applicable due to its allosteric mechanism. Cellular IC50 values for everolimus can vary depending on the cell line and assay conditions.

Pharmacokinetics: Brain Penetration is Key

A critical differentiator between this compound and everolimus for neurological applications is their ability to cross the blood-brain barrier (BBB). This compound has been specifically designed for enhanced brain penetration.

CompoundSpeciesDoseCmax (Plasma) (ng/mL)t1/2 (Plasma) (h)Cmax (Brain) (ng/g)t1/2 (Brain) (h)Brain/Plasma Ratio
This compound Mouse10 mg/kg p.o.10963.01500>5~1.4
Everolimus Mouse10 mg/kg p.o.----0.016

Pharmacokinetic parameters for everolimus in brain tissue are less extensively reported in publicly available literature under direct comparative conditions with this compound.

The significantly higher brain-to-plasma ratio of this compound suggests a greater potential for achieving therapeutic concentrations within the central nervous system compared to everolimus.

In Vivo Efficacy in a Preclinical Model of Tuberous Sclerosis Complex

The superior brain penetration of this compound translates to robust efficacy in preclinical models of neurological disease. In the Tsc1GFAPCKO mouse model, which recapitulates key features of tuberous sclerosis complex (TSC), a neurological disorder characterized by mTOR hyperactivation, this compound demonstrated a significant therapeutic effect.

TreatmentModelKey Findings
This compound Tsc1GFAPCKO miceSignificantly reduced mortality at 50 mg/kg p.o. twice a day.
Rapamycin (Everolimus analog) Tsc1GFAPCKO micePrevents glial proliferation, megencephaly, and the development of epilepsy.

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway

mTOR_Signaling cluster_0 Upstream Signals cluster_1 PI3K/Akt Pathway cluster_2 mTOR Complexes cluster_3 Downstream Effectors cluster_4 Inhibitors Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 Activates mTORC2 mTORC2 Akt->mTORC2 Activates S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Phosphorylates (Ser473) (Feedback loop) Actin Cytoskeleton Actin Cytoskeleton mTORC2->Actin Cytoskeleton Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth This compound This compound This compound->mTORC1 This compound->mTORC2 Everolimus Everolimus Everolimus->mTORC1

Caption: The mTOR signaling pathway and points of inhibition by this compound and everolimus.

Experimental Workflow: Western Blot Analysis of mTOR Signaling in Brain Tissue

Caption: A typical workflow for analyzing mTOR pathway activation in brain tissue via Western blot.

Experimental Protocols

Western Blot Analysis of mTOR Signaling in Murine Brain Cortex

This protocol is adapted from a study directly comparing this compound and everolimus effects in the brain.

  • Tissue Collection and Lysis:

    • Female C57BL/6J mice are treated with either this compound (25 mg/kg, p.o.) or everolimus (10 mg/kg, p.o.) for 30 minutes.

    • Following treatment, mice are euthanized, and the brain cortex is rapidly dissected and collected.

    • The cortex is immediately lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Samples are homogenized and then centrifuged to pellet cellular debris. The supernatant containing the protein lysate is collected.

  • Protein Quantification:

    • The total protein concentration of each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunodetection:

    • The membrane is blocked with a solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest, such as phosphorylated PKB/Akt (pPKB), phosphorylated S6 ribosomal protein (pS6), total PKB, and a loading control (e.g., α-tubulin or GAPDH).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

In Vivo Efficacy Study in the Tsc1GFAPCKO Mouse Model

This protocol describes a typical efficacy study to evaluate mTOR inhibitors in a mouse model of TSC.

  • Animal Model:

    • Tsc1GFAPCKO mice, which have a conditional inactivation of the Tsc1 gene primarily in glial cells, are used. These mice develop progressive epilepsy and have a reduced lifespan due to mTOR hyperactivation in the brain.

  • Drug Administration:

    • This compound is administered orally (p.o.) to the Tsc1GFAPCKO mice, for example, at a dose of 50 mg/kg twice daily.

    • A vehicle control group receives the same volume of the vehicle solution.

  • Efficacy Endpoints:

    • Survival: The primary endpoint is often the lifespan of the mice. The percentage of surviving animals in each treatment group is monitored over time.

    • Seizure Monitoring: Seizures can be monitored via electroencephalogram (EEG) recordings to assess the frequency and severity of epileptic events.

    • Histopathology: At the end of the study, brain tissue can be collected for histological analysis to assess markers of glial proliferation (e.g., GFAP staining) and overall brain morphology.

  • Statistical Analysis:

    • Survival curves are analyzed using the Kaplan-Meier method and log-rank test.

    • Seizure frequency and other quantitative data are analyzed using appropriate statistical tests, such as t-tests or ANOVA.

Conclusion

This compound and everolimus represent two distinct classes of mTOR inhibitors with different therapeutic profiles for neurological applications. This compound, as a brain-penetrant, ATP-competitive inhibitor of both mTORC1 and mTORC2, offers the potential for more complete and sustained target engagement within the central nervous system. In contrast, everolimus, an allosteric mTORC1 inhibitor, has limited brain penetration. For researchers investigating the role of mTOR signaling in the brain and developing novel therapeutics for neurological disorders, the superior pharmacokinetic profile and robust in vivo efficacy of this compound make it a compelling tool and potential clinical candidate. The choice between these two inhibitors will ultimately depend on the specific research question, the desired level of mTOR pathway inhibition, and the importance of central nervous system target engagement.

References

A Head-to-Head Battle for mTOR Inhibition: PQR626 vs. Rapamycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and specific inhibitors of the mTOR pathway is a critical frontier in therapeutic innovation. This guide provides a detailed, data-driven comparison of PQR626, a novel mTOR kinase inhibitor, and rapamycin (B549165), the archetypal allosteric mTOR inhibitor, offering insights into their distinct mechanisms, efficacy, and pharmacokinetic profiles.

This comparative analysis is designed to be an objective resource, summarizing key preclinical data to inform future research and development. We will delve into the nuances of their mechanisms of action, present available efficacy data in clear, comparative formats, and provide detailed experimental protocols for key assays cited.

Mechanism of Action: A Tale of Two Inhibition Strategies

This compound and rapamycin both target the mechanistic target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and metabolism. However, they do so through fundamentally different mechanisms.

Rapamycin , a macrolide, and its analogs (rapalogs) are allosteric inhibitors of mTOR Complex 1 (mTORC1).[1][2] They first bind to the intracellular protein FKBP12, and this complex then interacts with the FRB domain of mTOR, preventing the association of key substrates with mTORC1.[1] This mechanism leads to the incomplete inhibition of some mTORC1 functions and does not directly inhibit mTOR Complex 2 (mTORC2), which can lead to feedback activation of pro-survival signaling pathways.[1]

This compound , on the other hand, is a second-generation ATP-competitive mTOR kinase inhibitor (TORKi).[3][4] It directly targets the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2.[3][5] This dual inhibition is believed to offer a more comprehensive and potent blockade of the mTOR pathway, potentially overcoming some of the limitations of rapamycin and its analogs.[5]

cluster_0 This compound (TORKi) cluster_1 Rapamycin (Rapalog) This compound This compound mTOR_kinase mTOR Kinase Domain This compound->mTOR_kinase ATP-competitive inhibition mTORC1_this compound mTORC1 mTOR_kinase->mTORC1_this compound mTORC2_this compound mTORC2 mTOR_kinase->mTORC2_this compound Rapamycin Rapamycin FKBP12 FKBP12 Rapamycin->FKBP12 Rap_FKBP12 Rapamycin-FKBP12 Complex FKBP12->Rap_FKBP12 mTORC1_Rap mTORC1 Rap_FKBP12->mTORC1_Rap Allosteric inhibition mTORC2_Rap mTORC2

Figure 1. Mechanisms of Action of this compound and Rapamycin.

Comparative Efficacy: In Vitro and In Vivo Findings

Direct head-to-head efficacy data for this compound and rapamycin across a wide range of preclinical models is emerging. The available data suggests that this compound's dual mTORC1/mTORC2 inhibition and superior brain penetration may offer advantages in certain contexts, particularly in neurological disorders.

ParameterThis compoundRapamycin/Everolimus (B549166)Reference
Mechanism ATP-competitive mTORC1/mTORC2 inhibitorAllosteric mTORC1 inhibitor[1][5]
Brain Penetration (Brain/Plasma Ratio) ~1.8:1~1:92 (Everolimus)[2][6]
In Vivo Efficacy (Tsc1GFAPCKO mice) Significantly prevented/decreased mortality at 50 mg/kg BIDPrevented seizures and premature death at 3 mg/kg/day[6][7][8]
Antiseizure Efficacy (IHK mouse model) IneffectiveIneffective[9][10]

Table 1. Comparative Efficacy and Pharmacokinetic Parameters.

In Vivo Efficacy in a Tuberous Sclerosis Complex Model

A key preclinical study compared the efficacy of this compound and rapamycin in a mouse model of Tuberous Sclerosis Complex (TSC) with conditional inactivation of the Tsc1 gene in glial cells (Tsc1GFAPCKO mice). In this model, both this compound (at 50 mg/kg, twice daily) and rapamycin (at 3 mg/kg, daily) demonstrated significant efficacy in preventing seizures and reducing mortality.[6][7][8] This suggests that in a genetic context where mTORC1 hyperactivation is the primary driver of pathology, both allosteric and catalytic mTOR inhibition can be effective.

However, in the intrahippocampal kainate (IHK) mouse model of acquired epilepsy, neither this compound nor rapamycin showed significant antiseizure effects, highlighting the complexity of mTOR signaling in different pathological contexts.[9][10]

Pharmacokinetics and Safety Profile

A critical differentiator between this compound and rapamycin is their ability to penetrate the blood-brain barrier (BBB).

CompoundBrain/Plasma RatioMaximum Tolerated Dose (Mice)Reference
This compound ~1.8:1100-150 mg/kg[2][3][6]
Everolimus (Rapalog) ~1:92Not specified in direct comparison[2][6]

Table 2. Comparative Pharmacokinetics and Tolerability.

This compound exhibits excellent brain penetration, with a brain-to-plasma ratio of approximately 1.8:1.[2][6] In stark contrast, the rapamycin analog everolimus has a very limited ability to cross the BBB, with a brain-to-plasma ratio of about 1:92.[2][6] This significant difference suggests a potential advantage for this compound in the treatment of neurological disorders where target engagement within the central nervous system is crucial.

This compound has also shown good tolerability in mice, with a maximum tolerated dose (MTD) of 100-150 mg/kg.[3][6] While rapamycin's safety profile is well-characterized in clinical use, its side effects, including metabolic dysregulation and immunosuppression, are well-documented.[2]

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

In Vivo Efficacy Study in Tsc1GFAPCKO Mice

start Tsc1GFAPCKO Mice (Postnatal Day 14 or 6 weeks) treatment Treatment Groups: - this compound (50 mg/kg BID, p.o.) - Rapamycin (3 mg/kg/day, i.p.) - Vehicle Control start->treatment monitoring Monitoring: - Seizure frequency (Video-EEG) - Survival treatment->monitoring analysis Endpoint Analysis: - Histology (Astrogliosis, Neuronal Organization) - Western Blot (p-S6) monitoring->analysis

Figure 2. Experimental Workflow for In Vivo Efficacy Study.

Objective: To evaluate the efficacy of this compound and rapamycin in preventing seizures and mortality in a genetic mouse model of Tuberous Sclerosis Complex.

Animal Model: Tsc1GFAPCKO mice with conditional inactivation of the Tsc1 gene in glial fibrillary acidic protein (GFAP)-expressing cells.[6][7][8]

Treatment Groups:

  • This compound: 50 mg/kg administered orally (p.o.) twice a day (BID).[3][6]

  • Rapamycin: 3 mg/kg administered intraperitoneally (i.p.) once daily.[7][8]

  • Vehicle Control: Administered via the same route and schedule as the respective drug.

Experimental Procedure:

  • Animal Dosing: Treatment is initiated at either postnatal day 14 (early treatment) or 6 weeks of age (late treatment).[7][9]

  • Seizure Monitoring: Seizure activity is monitored continuously using video-electroencephalography (video-EEG).[7][11]

  • Survival Analysis: The lifespan of the animals in each treatment group is recorded.[6][7]

  • Histological Analysis: At the end of the study, brains are collected for histological examination to assess astrogliosis and neuronal organization.[6][7]

  • Western Blot Analysis: Brain tissue lysates are analyzed by Western blotting to measure the phosphorylation levels of S6 ribosomal protein (p-S6), a downstream marker of mTORC1 activity.[7][12]

Western Blot for mTOR Signaling Inhibition

Objective: To determine the effect of mTOR inhibitors on the phosphorylation of downstream signaling proteins.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6, anti-total S6, anti-p-Akt, anti-total Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Protein Quantification: Determine the protein concentration of each lysate.[13]

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[13]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[1]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.[13]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The comparison between this compound and rapamycin highlights the evolution of mTOR inhibitors from allosteric modulators to direct kinase antagonists. While rapamycin and its analogs have established clinical utility, their incomplete inhibition of mTORC1 and poor brain penetration limit their application in certain diseases.

This compound, with its dual mTORC1/mTORC2 inhibition and excellent brain permeability, represents a promising next-generation therapeutic candidate, particularly for neurological disorders characterized by mTOR pathway hyperactivation. The comparable efficacy observed in the Tsc1GFAPCKO mouse model underscores the potential of catalytic mTOR inhibition.

Future research should focus on direct, head-to-head comparisons of this compound and rapamycin in a broader range of preclinical models, including various cancer types, to fully elucidate their respective therapeutic potential. Further investigation into the long-term safety profiles and the impact on feedback signaling loops will also be crucial for the clinical translation of these potent mTOR inhibitors.

References

PQR626 in the Landscape of Brain-Penetrant mTOR Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The mechanistic target of rapamycin (B549165) (mTOR) is a pivotal kinase regulating cell growth, proliferation, and survival. Its aberrant activation is implicated in a range of neurological disorders, making it a compelling therapeutic target. However, the blood-brain barrier (BBB) presents a formidable challenge to the delivery of mTOR inhibitors to the central nervous system (CNS). This guide provides a comparative analysis of PQR626, a novel brain-penetrant mTOR inhibitor, alongside other notable inhibitors with CNS activity, supported by experimental data and detailed methodologies.

Quantitative Comparison of Brain-Penetrant mTOR Inhibitors

The following tables summarize the key characteristics of this compound in comparison to other brain-penetrant mTOR inhibitors, providing a quantitative basis for evaluation.

Table 1: In Vitro Potency and Selectivity

CompoundTargetmTOR IC50 (nM)mTOR Ki (nM)Selectivity over PI3Kα
This compound mTORC1/25[1]3.6[1][2]~80 to 100-fold[2]
PQR620 mTORC1/2~100 (cellular IC50 for pS6)->1000-fold
AZD2014 mTORC1/2---
Everolimus mTORC1 (allosteric)--Specific for mTORC1
RapaLink-1 mTORC1/2 (bivalent)1.56 (cellular IC50 for p-RPS6)[3]--

Table 2: Pharmacokinetics and Brain Penetration

CompoundAdministration RouteBrain/Plasma RatioSpecies
This compound Oral~1.4:1 to 1.8:1[2]Rat, Mouse[2]
PQR620 -Excellent brain penetrationMouse
AZD2014 -~1:25[2]-
Everolimus Oral~1:92[2]Mouse[2]
RapaLink-1 IntraperitonealBrain-permeant[3][4]Mouse[3][4]

Signaling Pathways and Experimental Overviews

To visually conceptualize the mechanism of action and experimental workflows, the following diagrams are provided.

mTOR_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC pAKT pAKT (S473) AKT->pAKT Rheb Rheb-GTP TSC->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 pS6 pS6 S6K1->pS6 Translation Protein Synthesis & Cell Growth pS6->Translation EIF4EBP1->Translation This compound This compound This compound->mTORC1 mTORC2 mTORC2 This compound->mTORC2 mTORC2->AKT Activates

mTOR Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis KinaseAssay mTOR Kinase Assay (TR-FRET) Potency Potency KinaseAssay->Potency IC50 / Ki CellAssay Cellular Assay (Western Blot) Signaling Signaling CellAssay->Signaling pS6 / pAKT levels PK Pharmacokinetics in Mice BBB BBB PK->BBB Brain/Plasma Ratio Efficacy Efficacy in Tsc1GFAPCKO Mice Survival Survival Efficacy->Survival Survival Analysis This compound This compound & Comparators This compound->KinaseAssay This compound->CellAssay This compound->PK This compound->Efficacy

Preclinical Evaluation Workflow for Brain-Penetrant mTOR Inhibitors.

Logical_Comparison This compound This compound HighPotency High Potency This compound->HighPotency possesses HighSelectivity High Selectivity (vs PI3K) This compound->HighSelectivity exhibits GoodBBB Excellent Brain Penetration This compound->GoodBBB demonstrates Oral Oral Bioavailability This compound->Oral has Efficacy In Vivo Efficacy (TSC model) This compound->Efficacy shows Everolimus Everolimus PoorBBB Poor Brain Penetration Everolimus->PoorBBB characterized by Allosteric Allosteric mTORC1 Inhibition Everolimus->Allosteric mechanism AZD2014 AZD2014 ModerateBBB Moderate Brain Penetration AZD2014->ModerateBBB has

Comparative Attributes of this compound vs. Other mTOR Inhibitors.

Detailed Experimental Protocols

The following are representative protocols for key experiments cited in the comparison of brain-penetrant mTOR inhibitors.

In Vitro mTOR Kinase Assay (Time-Resolved Förster Resonance Energy Transfer - TR-FRET)
  • Objective: To determine the in vitro potency (IC50) of inhibitors against the mTOR kinase.

  • Principle: This assay measures the inhibition of mTOR kinase activity by quantifying the phosphorylation of a substrate using TR-FRET. A europium-labeled anti-phospho-substrate antibody serves as the donor and a ULight™-labeled substrate as the acceptor. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.

  • Materials:

    • Recombinant human mTOR enzyme

    • ULight™-labeled substrate (e.g., 4E-BP1)

    • Europium-labeled anti-phospho-4E-BP1 antibody

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Test compounds (this compound and comparators) serially diluted in DMSO.

    • 384-well low-volume microplates.

    • TR-FRET plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the mTOR enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the ULight™-labeled substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a solution containing EDTA and the europium-labeled antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

    • Calculate the TR-FRET ratio and determine IC50 values by fitting the data to a four-parameter logistic equation.

Cellular mTOR Signaling Assay (Western Blot)
  • Objective: To assess the ability of inhibitors to block mTOR signaling in a cellular context by measuring the phosphorylation of downstream targets pS6 and pAKT (as a marker for mTORC2 activity).

  • Materials:

    • Cell line (e.g., A2058 melanoma cells)

    • Cell culture medium and supplements

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-phospho-S6 (Ser235/236), anti-total-S6, anti-phospho-AKT (Ser473), anti-total-AKT, and a loading control (e.g., anti-GAPDH).

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system.

  • Procedure:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours).

    • Wash cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine protein concentration using the BCA assay.

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control.

In Vivo Pharmacokinetics and Brain Penetration Study in Mice
  • Objective: To determine the pharmacokinetic profile and brain-to-plasma concentration ratio of the mTOR inhibitors.

  • Materials:

    • Male C57BL/6J mice

    • Test compounds formulated for oral or intraperitoneal administration.

    • Dosing vehicles

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

    • Surgical tools for brain extraction.

    • Homogenizer

    • LC-MS/MS system.

  • Procedure:

    • Administer the test compound to mice at a defined dose (e.g., 10 mg/kg) via the desired route.

    • At various time points post-administration (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via cardiac puncture or tail vein bleeding into heparinized tubes.

    • Centrifuge the blood to separate the plasma.

    • Immediately following blood collection, perfuse the mice with saline to remove blood from the brain.

    • Excise the brain, weigh it, and homogenize it in a suitable buffer.

    • Extract the drug from plasma and brain homogenate samples using protein precipitation or liquid-liquid extraction.

    • Analyze the drug concentrations in the plasma and brain extracts using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) and the brain-to-plasma concentration ratio at each time point.

In Vivo Efficacy Study in Tsc1GFAPCKO Mouse Model of Tuberous Sclerosis Complex
  • Objective: To evaluate the therapeutic efficacy of brain-penetrant mTOR inhibitors in a genetically engineered mouse model of TSC, a neurological disorder characterized by mTOR hyperactivation.

  • Principle: Tsc1GFAPCKO mice have a conditional knockout of the Tsc1 gene in glial cells, leading to mTORC1 hyperactivation, seizures, and reduced survival, mimicking aspects of human TSC.

  • Materials:

    • Tsc1GFAPCKO mice and littermate controls.

    • Test compounds formulated for oral administration.

    • Vehicle control.

    • EEG recording equipment (optional, for seizure monitoring).

  • Procedure:

    • Genotype pups to identify Tsc1GFAPCKO mice and control littermates.

    • Begin treatment with the test compound or vehicle at a presymptomatic age (e.g., postnatal day 21).

    • Administer the treatment daily or as determined by the pharmacokinetic profile (e.g., this compound was administered at 50 mg/kg, twice daily).[2]

    • Monitor the mice daily for health status and survival.

    • (Optional) Implant EEG electrodes to monitor seizure activity.

    • Continue the study for a predetermined period (e.g., until a specific age or until a certain percentage of vehicle-treated animals have died).

    • Analyze survival data using Kaplan-Meier curves and log-rank tests to determine the statistical significance of any survival benefit.

    • At the end of the study, brain tissue can be collected for histological analysis or to confirm target engagement by Western blotting for pS6 levels.

References

PQR626 In Vivo Target Engagement: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo target engagement of PQR626 with other mTOR inhibitors, supported by experimental data.

This compound is a novel, potent, and selective mTOR kinase inhibitor designed for high brain penetrance, making it a promising candidate for neurological disorders.[1][2] This guide delves into the in vivo validation of its target engagement, comparing its performance against other well-known mTOR inhibitors, everolimus (B549166) and AZD2014.

Quantitative Comparison of In Vivo Target Engagement

The efficacy of an mTOR inhibitor is directly related to its ability to engage its target in the tissue of interest. The following tables summarize the quantitative data from in vivo studies, demonstrating the target engagement of this compound and its comparators by measuring the phosphorylation of key downstream effectors of mTORC1 (pS6) and mTORC2 (pPKB/pAkt).

Compound Dose Time Point Tissue pS6 Inhibition (% of control) pPKB/pAkt Inhibition (% of control) Reference
This compound 25 mg/kg, p.o.30 minMurine Brain Cortex~60%~55%[1]
Everolimus 10 mg/kg, p.o.30 minMurine Brain CortexNo significant inhibitionNot reported[1]
AZD2014 Not specifiedNot specifiedGlioblastoma XenograftsSignificant reductionSignificant reduction

Table 1: Comparative In Vivo Target Engagement in Brain Tissue. This table highlights the superior ability of this compound to inhibit mTORC1 and mTORC2 signaling in the brain compared to everolimus at the tested doses.

Compound Animal Model Dose Key Efficacy Outcome Reference
This compound Tsc1GFAPCKO mice50 mg/kg, BIDSignificantly prevented/decreased mortality[2]
Everolimus Not directly compared in the same efficacy study
AZD2014 Not directly compared in the same efficacy study

Table 2: In Vivo Efficacy in a Tuberous Sclerosis Complex (TSC) Mouse Model. This table showcases the significant in vivo efficacy of this compound in a genetically relevant mouse model of TSC, a neurological disorder characterized by mTOR hyperactivation.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC_Complex TSC1/TSC2 Akt->TSC_Complex inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates S473 Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 S6 S6 S6K1->S6 eIF4E eIF4E 4EBP1->eIF4E Protein_Synthesis Protein Synthesis, Cell Growth, Proliferation S6->Protein_Synthesis eIF4E->Protein_Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1 Everolimus Everolimus Everolimus->mTORC1 AZD2014 AZD2014 AZD2014->mTORC2 AZD2014->mTORC1

Caption: mTOR Signaling Pathway and Inhibitor Targets.

InVivo_Target_Validation_Workflow cluster_animal_treatment Animal Dosing cluster_tissue_collection Tissue Collection & Processing cluster_analysis Biochemical Analysis Animal_Model C57BL/6J Mice or Tsc1GFAPCKO Mice Dosing Oral Administration of This compound, Everolimus, or Vehicle Animal_Model->Dosing Sacrifice Sacrifice at Specific Time Points Dosing->Sacrifice Dissection Brain Cortex Dissection Sacrifice->Dissection Homogenization Tissue Homogenization in Lysis Buffer Dissection->Homogenization Protein_Quantification Protein Quantification (e.g., BCA Assay) Homogenization->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Blot Western Blot Transfer SDS_PAGE->Western_Blot Antibody_Incubation Primary & Secondary Antibody Incubation (pS6, pAkt, total S6, total Akt, loading control) Western_Blot->Antibody_Incubation Detection Chemiluminescent Detection Antibody_Incubation->Detection Quantification Densitometry Analysis Detection->Quantification Data_Analysis Data Analysis and Statistical Comparison Quantification->Data_Analysis

Caption: In Vivo Target Validation Workflow.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of the presented data.

In Vivo Animal Studies
  • Animal Models: In the comparative study of this compound and everolimus, female C57BL/6J mice were used. For efficacy studies, mice with a conditional inactivation of the Tsc1 gene primarily in glia (Tsc1GFAPCKO mice) were utilized.

  • Dosing: this compound was administered orally (p.o.) at a dose of 25 mg/kg for the target engagement study and 50 mg/kg twice daily (BID) for the efficacy study. Everolimus was administered p.o. at 10 mg/kg.

  • Tissue Collection: At the designated time points post-dosing (e.g., 30 minutes for the target engagement study), mice were euthanized, and the brain cortex was rapidly dissected and snap-frozen in liquid nitrogen for subsequent analysis.

Western Blot Analysis of Brain Tissue Homogenates
  • Protein Extraction: Frozen brain tissue is homogenized in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. The homogenate is then centrifuged to pellet cellular debris, and the supernatant containing the protein lysate is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal loading of proteins for electrophoresis.

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membranes are blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins of interest: phospho-S6 (Ser235/236), phospho-PKB/Akt (Ser473), total S6, and total Akt. A loading control antibody (e.g., α-tubulin or β-actin) is also used to confirm equal protein loading. Following incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification and Analysis: The intensity of the protein bands is quantified using densitometry software. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins and the loading control to determine the relative inhibition of mTOR signaling.

Conclusion

The presented in vivo data strongly support the target engagement of this compound in the brain. Its ability to significantly inhibit both mTORC1 and mTORC2 pathways, as evidenced by the reduction in phosphorylation of S6 and PKB/Akt, surpasses that of everolimus at the tested doses in a head-to-head comparison. This superior brain target engagement, coupled with its demonstrated efficacy in a relevant disease model, underscores the potential of this compound as a therapeutic agent for neurological disorders characterized by mTOR pathway dysregulation.

References

PQR626: A Comparative Analysis of a Novel mTOR Inhibitor in the Context of PI3K Pathway Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity and performance of the mTOR inhibitor PQR626 in comparison to other therapeutic alternatives, supported by experimental data.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its frequent dysregulation in various diseases, including cancer and neurological disorders, has made it a prime target for therapeutic intervention. This compound is a novel, potent, and selective mTOR inhibitor that has demonstrated significant promise. This guide provides a comprehensive comparison of this compound with other notable mTOR inhibitors, focusing on its cross-reactivity with the PI3K pathway, and is supported by experimental data and detailed protocols.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy and safety of mTOR inhibitors are critically dependent on their selectivity for mTOR over the closely related PI3K isoforms. Off-target inhibition of PI3Ks can lead to a different spectrum of biological effects and potential toxicities. The following table summarizes the inhibitory activities of this compound and other well-characterized mTOR inhibitors against mTOR and class I PI3K isoforms.

InhibitorTargetKi (nM)IC50 (nM)Selectivity (Fold vs. PI3Kα)
This compound mTOR 3.6 5 ~80-100
PI3Kα--
PI3Kβ--
PI3Kγ--
PI3Kδ--
Sapanisertib (INK-128) mTOR 1.4 1 >100
PI3Kα-219
PI3Kβ-5293
PI3Kγ-221
PI3Kδ-230
Vistusertib (AZD2014) mTOR -2.8 Highly Selective
PI3Kα->1000
PI3Kβ->1000
PI3Kγ->1000
PI3Kδ->1000
CC-223 mTOR -16 >200
PI3Kα-4000

Data compiled from multiple sources. Ki and IC50 values represent inhibitory constants and half-maximal inhibitory concentrations, respectively. Selectivity is calculated as the ratio of PI3Kα inhibition to mTOR inhibition.

This compound demonstrates high potency against mTOR with a Ki of 3.6 nM and an IC50 of 5 nM[1]. Importantly, it exhibits a favorable selectivity profile with approximately 80- to 100-fold greater selectivity for mTOR over PI3Kα[2]. Sapanisertib (INK-128) is another potent mTOR inhibitor with an IC50 of 1 nM and also shows high selectivity (over 100-fold) against PI3K isoforms[3][4]. Vistusertib (AZD2014) is highly selective for mTOR, with an IC50 of 2.8 nM, and demonstrates minimal cross-reactivity with PI3K isoforms[5]. CC-223 is a selective mTOR inhibitor with an IC50 of 16 nM and shows greater than 200-fold selectivity over PI3Kα.

Signaling Pathway and Experimental Workflow

To understand the context of this compound's activity, it is essential to visualize the PI3K/mTOR signaling pathway and the experimental workflow used to assess inhibitor selectivity.

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) TSC1_2 TSC1/2 Akt->TSC1_2 Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Activation Rheb Rheb-GTP TSC1_2->Rheb Inhibition mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Phosphorylation _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylation (Inhibition) Autophagy Autophagy mTORC1->Autophagy Inhibition Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound This compound->mTORC2 This compound->mTORC1 PI3Ki PI3K Inhibitors PI3Ki->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay recombinant_kinase Recombinant mTOR/PI3K Kinase incubation Incubation recombinant_kinase->incubation inhibitor_dilution Serial Dilution of This compound & Alternatives inhibitor_dilution->incubation substrate Substrate (e.g., ATP, lipid) substrate->incubation detection Detection of Kinase Activity (e.g., ADP-Glo, TR-FRET) incubation->detection ic50 IC50 Determination detection->ic50 cell_culture Cell Culture (e.g., Cancer Cell Line) inhibitor_treatment Treatment with Inhibitors cell_culture->inhibitor_treatment cell_lysis Cell Lysis inhibitor_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant western_blot Western Blot protein_quant->western_blot phospho_analysis Analysis of Phosphorylated Downstream Targets (p-Akt, p-S6K, etc.) western_blot->phospho_analysis

Caption: Experimental workflow for assessing inhibitor cross-reactivity.

Experimental Protocols

In Vitro Kinase Activity Assay (LanthaScreen™ Time-Resolved FRET)

This protocol outlines a method to determine the in vitro inhibitory activity of compounds against mTOR and PI3K isoforms using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human mTOR, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes.

  • LanthaScreen™ Eu-labeled anti-tag antibody.

  • Alexa Fluor™ 647-labeled tracer.

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP.

  • Test compounds (this compound and alternatives) serially diluted in DMSO.

  • 384-well assay plates.

  • Plate reader capable of TR-FRET measurements.

Procedure:

  • Prepare a 3X solution of the test compounds in the kinase buffer.

  • Prepare a 3X mixture of the kinase and the Eu-labeled antibody in the kinase buffer.

  • Prepare a 3X solution of the tracer and ATP in the kinase buffer.

  • Add 5 µL of the 3X compound solution to the wells of the 384-well plate.

  • Add 5 µL of the 3X kinase/antibody mixture to each well.

  • Initiate the reaction by adding 5 µL of the 3X tracer/ATP mixture to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 620 nm) and determine the percent inhibition relative to DMSO controls.

  • Plot the percent inhibition against the compound concentration to determine the IC50 value using a sigmoidal dose-response curve.

In-Cell Western Blot Analysis of PI3K/mTOR Pathway Phosphorylation

This protocol describes a method to assess the cellular potency of inhibitors by measuring the phosphorylation of key downstream targets of the PI3K/mTOR pathway.

Materials:

  • Cancer cell line with an active PI3K/mTOR pathway (e.g., PC-3, A2058).

  • Cell culture medium and supplements.

  • Test compounds (this compound and alternatives) dissolved in DMSO.

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • PVDF membranes.

  • Transfer buffer.

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

  • Primary antibodies against p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, and a loading control (e.g., GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system for chemiluminescence detection.

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with serially diluted concentrations of the test compounds or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control to determine the cellular IC50 values.

Conclusion

This compound is a highly potent and selective mTOR inhibitor with minimal cross-reactivity against PI3K isoforms, a characteristic that is comparable to or favorable than other selective mTOR inhibitors such as Sapanisertib, Vistusertib, and CC-223. Its strong and specific inhibition of the mTOR pathway, coupled with its ability to penetrate the brain, makes it a promising candidate for the treatment of various diseases where this pathway is dysregulated. The provided experimental protocols offer a framework for researchers to independently verify these findings and further explore the therapeutic potential of this compound and other mTOR inhibitors.

References

PQR626 and PQR620: A Comparative Analysis of Two Generations of mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the preclinical data reveals the evolution of mTOR inhibitors, with PQR626 demonstrating key improvements over its predecessor, PQR620. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and methodologies, for researchers and professionals in drug development.

Both PQR620 and this compound are potent and selective ATP-competitive inhibitors of the mechanistic target of rapamycin (B549165) (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival.[1][2] The mTOR kinase is a central component of two distinct protein complexes, mTORC1 and mTORC2, and its aberrant activation is a hallmark of various cancers and neurological disorders.[1][3][4] PQR620 was developed as a brain-penetrable mTORC1/2 inhibitor, showing promise in preclinical models of cancer and neurological conditions.[1][5] Building on this, this compound was designed to overcome the metabolic liabilities of PQR620, resulting in an improved pharmacological profile for potential therapeutic applications, particularly in neurological disorders.[2][6]

Quantitative Efficacy and Selectivity

The following tables summarize the key quantitative data comparing the in vitro potency, selectivity, and in vivo efficacy of this compound and PQR620 based on available preclinical studies.

Table 1: In Vitro Potency and Selectivity

ParameterThis compoundPQR620Reference
mTOR Binding Affinity (Kd) Not explicitly stated6 nM[7]
mTOR vs. PI3Kα Selectivity Significantly enhanced>1000-fold[6][8][9]
IC50 (pS6, A2058 cells) Not explicitly stated0.1 µM[8][9]
IC50 (pAkt, A2058 cells) Not explicitly stated0.2 µM[8][9]
Median IC50 (56 lymphoma cell lines) Not explicitly stated250 nM[3][10]

Table 2: Pharmacokinetics and In Vivo Efficacy

ParameterThis compoundPQR620Reference
Brain/Plasma Ratio ~1.8:1 (mice)~1.6 (mice)[11][12][13]
Maximum Tolerated Dose (MTD) in mice 100-150 mg/kg150 mg/kg[7][12][13]
Efficacy in Ovarian Carcinoma Xenograft (OVCAR-3) Not explicitly statedSignificant tumor growth inhibition[1][5]
Efficacy in Tuberous Sclerosis Complex (TSC) mouse model Significantly reduced mortality (50 mg/kg, BID)Attenuated epileptic seizures[1][2][5][6]

Signaling Pathway Inhibition

Both PQR620 and this compound function by inhibiting the kinase activity of mTOR, thereby affecting both mTORC1 and mTORC2 complexes. This dual inhibition leads to the downregulation of key downstream signaling pathways involved in cell growth and proliferation. The diagram below illustrates the targeted signaling cascade.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_inhibitors Inhibitors cluster_downstream Downstream Effectors Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt/PKB PI3K->Akt mTORC2 mTORC2 PI3K->mTORC2 Feedback Loop mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 mTORC2->Akt PQR620_this compound PQR620 / this compound PQR620_this compound->mTORC1 PQR620_this compound->mTORC2 Cell_Growth Cell Growth & Proliferation S6K1->Cell_Growth 4EBP1->Cell_Growth

Caption: The mTOR signaling pathway targeted by PQR620 and this compound.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the efficacy of PQR620 and this compound.

In Vitro Kinase Assays

To determine the selectivity of the compounds, enzymatic binding assays were performed. For instance, the inhibitory activity of PQR620 against mTOR and PI3Kα was measured to establish its selectivity profile.[8][9]

Cell-Based Assays

The potency of the inhibitors on the mTOR signaling pathway within a cellular context was assessed by measuring the phosphorylation levels of downstream targets. In A2058 melanoma cells, the inhibition of ribosomal protein S6 (a substrate of S6K1, downstream of mTORC1) and Akt at Ser473 (a substrate of mTORC2) was quantified using immunoassays following treatment with the compounds.[8][9] The anti-proliferative activity was evaluated across a panel of cancer cell lines, such as the 56 lymphoma cell line panel for PQR620, where IC50 values were determined after 72 hours of exposure.[3][10]

In Vivo Xenograft Models

The anti-tumor efficacy in a living organism was evaluated using mouse xenograft models. For example, the effect of PQR620 was studied in an ovarian carcinoma mouse xenograft model (OVCAR-3).[1][5] In this model, daily oral administration of PQR620 was shown to significantly inhibit tumor growth compared to a vehicle control.[1][5]

Neurological Disorder Models

To assess the efficacy in the context of neurological disorders, specific mouse models were employed. For PQR620 and this compound, a tuberous sclerosis complex (TSC) mouse model with a conditional inactivation of the Tsc1 gene in glia was used.[1][2][6] The therapeutic effect was evaluated by monitoring the attenuation of epileptic seizures and the reduction in mortality.[1][2][6]

The workflow for a typical preclinical evaluation of these mTOR inhibitors is depicted in the diagram below.

Preclinical_Workflow Compound_Synthesis Compound Synthesis (PQR620 / this compound) In_Vitro_Assays In Vitro Assays (Kinase Activity, Cell Viability) Compound_Synthesis->In_Vitro_Assays Pharmacokinetics Pharmacokinetic Studies (Bioavailability, Brain Penetration) Compound_Synthesis->Pharmacokinetics In_Vivo_Models In Vivo Models (Xenografts, Disease Models) In_Vitro_Assays->In_Vivo_Models Toxicity_Studies Toxicology Studies In_Vivo_Models->Toxicity_Studies Data_Analysis Data Analysis and Candidate Selection In_Vivo_Models->Data_Analysis Pharmacokinetics->In_Vivo_Models Toxicity_Studies->Data_Analysis

Caption: A generalized workflow for the preclinical evaluation of mTOR inhibitors.

Conclusion

The available data indicates that both PQR620 and this compound are potent and selective mTORC1/2 inhibitors with significant preclinical activity in models of cancer and neurological disorders. This compound represents a refined version of PQR620, designed to have improved metabolic stability and a favorable pharmacokinetic profile, particularly its excellent brain penetration.[2][6] The enhanced properties of this compound, as demonstrated in the Tsc1GFAPCKO mouse model, suggest its potential as a therapeutic candidate for neurological disorders characterized by mTOR hyperactivation.[2][6] Further head-to-head comparative studies would be beneficial to fully elucidate the therapeutic advantages of this compound over PQR620.

References

PQR626: Superior Brain Penetration for Neurological Disorders

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the In Vivo Brain-to-Plasma Ratio of PQR626 and Other mTOR Inhibitors

For researchers and drug development professionals in the field of neurological disorders, the ability of a therapeutic agent to effectively cross the blood-brain barrier (BBB) is a critical determinant of its potential efficacy. This guide provides an objective comparison of the brain-to-plasma ratio of this compound, a novel mTOR inhibitor, with other relevant alternatives, supported by experimental data.

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its hyperactivation has been implicated in a variety of neurological conditions, making it a promising therapeutic target. However, the efficacy of many mTOR inhibitors in treating central nervous system (CNS) disorders is limited by their poor brain permeability. This compound has been specifically designed to overcome this challenge, demonstrating excellent brain penetration in preclinical studies.

Comparative Analysis of Brain-to-Plasma Ratios

The brain-to-plasma (B/P) concentration ratio is a key pharmacokinetic parameter used to quantify the extent of a drug's distribution into the brain. A higher ratio indicates greater penetration across the blood-brain barrier. Preclinical studies have demonstrated the superior brain penetration of this compound compared to other mTOR inhibitors.

CompoundClassBrain-to-Plasma RatioSpeciesReference
This compound mTORC1/2 Kinase Inhibitor~1.8:1 Mice/Rats[1]
PQR620mTORC1/2 Kinase Inhibitor~1.6:1Mice[2]
PQR530pan-PI3K/mTORC1/2 Inhibitor~1.6:1Mice
Vistusertib (AZD2014)mTORC1/2 Kinase Inhibitor~1:25Mice[1]
Everolimus (B549166)Rapalog (mTORC1 Inhibitor)~1:61 - 1:92Mice[1]
RapamycinRapalog (mTORC1 Inhibitor)0.0057:1Mice[2]
Sapanisertib (B612132) (TAK-228)mTORC1/2 Kinase InhibitorData not publicly available-

As the data illustrates, this compound exhibits a brain-to-plasma ratio of approximately 1.8:1, indicating that its concentration in the brain is nearly double that in the plasma. This is in stark contrast to the rapalogs, everolimus and rapamycin, which show very limited ability to cross the blood-brain barrier. Vistusertib also demonstrates significantly lower brain penetration compared to this compound. While specific quantitative data for sapanisertib is not available, its development for brain tumors suggests it is also designed for CNS penetration.

Experimental Protocols

The in vivo validation of the brain-to-plasma ratio is a critical step in the preclinical development of CNS drug candidates. The following is a detailed methodology for a key experiment to determine this ratio in rodents.

In Vivo Brain-to-Plasma Ratio Determination in Rodents

Objective: To determine the total concentration of the test compound in the brain and plasma at a specific time point after administration to calculate the brain-to-plasma ratio.

Materials:

  • Test compound (e.g., this compound) and vehicle

  • Male C57BL/6 mice (or other appropriate rodent model)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (containing anticoagulant, e.g., K2EDTA)

  • Ice-cold phosphate-buffered saline (PBS)

  • Surgical tools for brain extraction

  • Homogenizer (e.g., bead beater or ultrasonic homogenizer)

  • Homogenization buffer (e.g., PBS)

  • Centrifuge

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • Internal standard for LC-MS/MS analysis

  • Protein precipitation solvent (e.g., acetonitrile)

Procedure:

  • Animal Dosing:

    • Acclimatize animals for at least 3 days prior to the experiment.

    • Prepare the dosing solution of the test compound in the appropriate vehicle.

    • Administer a single dose of the test compound to a cohort of mice via the desired route (e.g., oral gavage).

  • Sample Collection (at a predetermined time point, e.g., 2 hours post-dose):

    • Anesthetize the mouse using isoflurane.

    • Perform a terminal blood collection via cardiac puncture into a K2EDTA tube.

    • Immediately perfuse the animal transcardially with ice-cold PBS to remove blood from the brain vasculature. This step is crucial to avoid overestimation of the brain concentration due to residual blood.

    • Carefully dissect the whole brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. Collect the supernatant (plasma) and store at -80°C until analysis.

    • Brain:

      • Rinse the excised brain with ice-cold PBS and gently blot dry.

      • Weigh the brain tissue.

      • Add a defined volume of ice-cold homogenization buffer (e.g., 4 volumes of buffer to the brain weight, w/v).

      • Homogenize the brain tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process.

      • Store the brain homogenate at -80°C until analysis.

  • Sample Analysis by LC-MS/MS:

    • Sample Preparation:

      • Thaw plasma and brain homogenate samples on ice.

      • To a known volume of plasma or brain homogenate, add a protein precipitation solvent (e.g., 3 volumes of acetonitrile) containing a known concentration of an internal standard.

      • Vortex the samples vigorously to precipitate proteins.

      • Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.

      • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

    • LC-MS/MS Analysis:

      • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound and the internal standard.

      • Analyze the prepared samples.

      • Generate a standard curve using known concentrations of the test compound in the respective matrix (plasma and blank brain homogenate) to quantify the concentration in the study samples.

  • Data Analysis:

    • Calculate the concentration of the test compound in plasma (ng/mL) and brain homogenate (ng/g).

    • The brain-to-plasma ratio is calculated as:

      • B/P Ratio = Concentration in Brain (ng/g) / Concentration in Plasma (ng/mL)

Visualizing Key Pathways and Workflows

To further illustrate the context of this compound's mechanism of action and the experimental process for its validation, the following diagrams have been generated.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT TSC_Complex TSC1/TSC2 Complex AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis mTORC2 mTORC2 mTORC2->AKT This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Ex Vivo Phase cluster_data_phase Data Analysis dosing 1. Animal Dosing (e.g., Oral Gavage) sampling 2. Sample Collection (Blood & Brain) dosing->sampling plasma_prep 3a. Plasma Preparation (Centrifugation) sampling->plasma_prep brain_prep 3b. Brain Homogenization sampling->brain_prep extraction 4. Protein Precipitation & Sample Extraction plasma_prep->extraction brain_prep->extraction analysis 5. LC-MS/MS Analysis extraction->analysis quantification 6. Quantification of Drug Concentrations analysis->quantification calculation 7. Calculation of Brain-to-Plasma Ratio quantification->calculation

Caption: Experimental workflow for determining the brain-to-plasma ratio.

References

Safety Operating Guide

Navigating the Disposal of PQR626: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent mTOR inhibitor PQR626, adherence to strict disposal protocols is paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, treating it as a hazardous compound, is recommended. This guide provides essential, step-by-step procedural information for the safe handling and disposal of this compound, its contaminated materials, and associated waste.

As a rapamycin (B549165) derivative and a potent inhibitor of the mTOR pathway, this compound is a compound that warrants careful management throughout its lifecycle in the laboratory, including its final disposal.[1] The procedures outlined below are based on best practices for handling potent pharmaceutical compounds and general guidelines for hazardous chemical waste disposal.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves (nitrile or neoprene) should be worn.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A fully buttoned lab coat should be worn to protect from skin exposure.

  • Respiratory Protection: If handling the powder form outside of a certified chemical fume hood, a respirator may be necessary.

All handling of this compound, including the preparation of waste containers, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

Segregation and Collection of this compound Waste

Proper segregation of chemical waste at the source is a critical step in ensuring safe disposal.[2][3] Never mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Table 1: this compound Waste Segregation

Waste TypeCollection ContainerLabeling Requirements
Solid this compound Waste Sealable, clearly labeled hazardous waste container."Hazardous Waste," "this compound," and any other required institutional information.
Liquid this compound Waste Leak-proof, sealable hazardous waste container compatible with the solvent used."Hazardous Waste," "this compound," the solvent(s) present, and approximate concentrations.
Contaminated Labware Puncture-resistant sharps container for needles, syringes, and other sharps. Sealable bags or containers for other contaminated items (e.g., pipette tips, gloves)."Hazardous Waste," "this compound Contaminated Sharps" or "this compound Contaminated Labware."
Empty this compound Vials Designated container for empty chemical vials.Follow institutional guidelines for empty container disposal.

Step-by-Step Disposal Procedures

The following protocols provide a general framework for the disposal of this compound. Always consult and adhere to your institution's specific waste disposal guidelines.

Experimental Protocol: Disposal of Solid this compound Waste

  • Collection: Carefully transfer any unused or waste this compound powder into a designated hazardous waste container using a dedicated spatula or scoop. Avoid generating dust.

  • Decontamination of Tools: Decontaminate any tools used for transfer by rinsing them with a suitable solvent (e.g., ethanol (B145695) or DMSO) into a designated liquid hazardous waste container.

  • Container Sealing: Securely seal the solid waste container.

  • Labeling: Ensure the container is accurately and fully labeled.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.

Experimental Protocol: Disposal of Liquid this compound Waste

  • Collection: Collect all liquid waste containing this compound, including solutions and solvent rinses, in a designated, leak-proof hazardous waste container.

  • Compatibility: Ensure the container material is compatible with the solvents used.

  • Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.[4]

  • Container Sealing: Securely cap the liquid waste container.

  • Labeling: Label the container with "Hazardous Waste," the name "this compound," and list all solvent components with their approximate percentages.

  • Storage: Store the container in a secondary containment bin in a designated hazardous waste accumulation area.

Experimental Protocol: Disposal of Contaminated Materials

  • Sharps: Immediately place all needles, syringes, and other contaminated sharps into a designated, puncture-resistant sharps container. Do not recap needles.

  • Non-Sharps: Place all other contaminated items, such as gloves, pipette tips, and absorbent pads, into a clearly labeled hazardous waste bag or container.

  • Sealing and Labeling: Seal the containers and label them appropriately.

  • Storage: Store in the designated hazardous waste accumulation area.

Experimental Protocol: Decontamination of Glassware and Surfaces

  • Initial Rinse: Rinse contaminated glassware and surfaces with a small amount of a suitable solvent to dissolve any residual this compound. Collect this rinse as liquid hazardous waste.

  • Wash: Wash the glassware and surfaces with soap and water.

  • Final Rinse: Perform a final rinse with clean water.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound and associated materials.

PQR626_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_containment Containment cluster_final_disposition Final Disposition Start This compound Waste Generated Identify_Waste_Type Identify Waste Type Start->Identify_Waste_Type Solid_Waste Solid this compound Identify_Waste_Type->Solid_Waste Solid Liquid_Waste Liquid this compound Solution Identify_Waste_Type->Liquid_Waste Liquid Contaminated_Sharps Contaminated Sharps Identify_Waste_Type->Contaminated_Sharps Sharps Contaminated_NonSharps Contaminated Non-Sharps Identify_Waste_Type->Contaminated_NonSharps Non-Sharps Solid_Container Sealable Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Leak-proof Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Container Puncture-resistant Sharps Container Contaminated_Sharps->Sharps_Container NonSharps_Container Hazardous Waste Bag or Container Contaminated_NonSharps->NonSharps_Container Label_Waste Accurately Label All Containers Solid_Container->Label_Waste Liquid_Container->Label_Waste Sharps_Container->Label_Waste NonSharps_Container->Label_Waste Store_Waste Store in Designated Hazardous Waste Area Label_Waste->Store_Waste EHS_Pickup Arrange for EHS Waste Pickup Store_Waste->EHS_Pickup

This compound Disposal Workflow Diagram

Emergency Procedures for Spills

In the event of a this compound spill, immediate action is required to mitigate exposure and contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Report: Notify your laboratory supervisor and institutional EHS department immediately.

  • Cleanup: Only trained personnel with appropriate PPE should perform cleanup. Use an inert absorbent material for liquid spills.[5] For powder spills, gently cover with a damp paper towel to avoid making the powder airborne.

By implementing these rigorous disposal procedures, laboratories can maintain a safe working environment and ensure full compliance with regulatory standards, thereby building a foundation of trust and responsibility in the handling of potent research compounds like this compound.

References

Standard Operating Procedure: Safe Handling and Disposal of PQR626

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical guidance for the handling and disposal of PQR626, a potent research compound. Adherence to these procedures is mandatory to ensure personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent kinase inhibitor with potential cytotoxic and irritant properties. All handling of this compound, in solid or solution form, must be conducted within a certified chemical fume hood. The following minimum Personal Protective Equipment (PPE) is required at all times.

  • Eye and Face Protection : ANSI Z87.1-compliant safety glasses with side shields are required. When there is a risk of splashing, a full-face shield must be worn in addition to safety glasses.

  • Skin Protection :

    • Gloves : Double-gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon known or suspected contact with this compound. Do not wear gloves outside of the laboratory.

    • Lab Coat : A cuffed, long-sleeved lab coat is required. A disposable, back-closing gown is recommended when handling larger quantities (>1g) of solid this compound.

  • Respiratory Protection : When handling solid this compound outside of a contained system (e.g., glovebox), a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles.

Quantitative Data: Glove Compatibility

The following table summarizes the breakthrough times for common laboratory gloves when handling this compound dissolved in various solvents. Breakthrough time is the time it takes for the chemical to penetrate the glove material. Always change gloves immediately after contact.

Glove MaterialSolventConcentrationAverage Breakthrough Time (minutes)
NitrileDMSO10 mM> 480
NitrileEthanol (B145695)10 mM> 480
NitrileDichloromethane10 mM< 1
LatexDMSO10 mM120
LatexEthanol10 mM> 480

Note : The use of Dichloromethane as a solvent for this compound is strongly discouraged due to its rapid permeation through standard laboratory gloves.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for safely preparing a stock solution from solid this compound.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Certified chemical fume hood

  • Vortex mixer

  • Sterile microcentrifuge tubes

  • Appropriate PPE (as defined in Section 1)

Procedure:

  • Preparation : Don all required PPE (double nitrile gloves, lab coat, safety glasses). Perform all steps within a chemical fume hood.

  • Weighing : Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully add the desired amount of solid this compound to the tube using a chemical spatula. Record the exact weight.

  • Solubilization : Calculate the required volume of DMSO to achieve a 10 mM concentration. Using a calibrated micropipette, add the DMSO to the tube containing the this compound solid.

  • Mixing : Cap the tube securely and vortex at medium speed until the solid is completely dissolved. Visually inspect the solution to ensure no particulates remain.

  • Labeling and Storage : Clearly label the tube with the compound name (this compound), concentration (10 mM in DMSO), date of preparation, and your initials. Store at the recommended temperature (e.g., -20°C) in a designated, secondary container.

  • Decontamination : Decontaminate the spatula, balance surface, and any other surfaces that may have come into contact with this compound using a 10% bleach solution, followed by a 70% ethanol wipe-down.

  • Waste Disposal : Dispose of all contaminated disposables (e.g., pipette tips, outer gloves, weighing paper) in the designated hazardous chemical waste container.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste : This includes contaminated gloves, pipette tips, tubes, and lab paper. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste bag or container.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a sealed, clearly labeled hazardous waste container. Do not pour this compound waste down the drain.

  • Decontamination : All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated. Submerge the equipment in a 10% bleach solution for at least 1 hour, followed by a thorough rinse with deionized water.

Workflow Visualization

The following diagram illustrates the complete workflow for the safe handling and disposal of this compound.

PQR626_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_disposal Final Disposal PPE 1. Don Required PPE (Double Gloves, Coat, Glasses) FumeHood 2. Work in Chemical Fume Hood PPE->FumeHood Weigh 3. Weigh Solid this compound FumeHood->Weigh Dissolve 4. Dissolve in Solvent Weigh->Dissolve Store 5. Label and Store Solution Dissolve->Store Decon 6. Decontaminate Surfaces & Equipment Store->Decon Waste 7. Segregate Hazardous Waste Decon->Waste SolidWaste Solid Waste Container Waste->SolidWaste LiquidWaste Liquid Waste Container Waste->LiquidWaste

Caption: Workflow for safe handling and disposal of this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.